2-(4-Methylpiperazin-1-YL)acetamide
Description
The exact mass of the compound 2-(4-Methylpiperazin-1-YL)acetamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-(4-Methylpiperazin-1-YL)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Methylpiperazin-1-YL)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c1-9-2-4-10(5-3-9)6-7(8)11/h2-6H2,1H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZZMRYGHFNKEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592034 | |
| Record name | 2-(4-Methylpiperazin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83808-21-3 | |
| Record name | 2-(4-Methylpiperazin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methylpiperazin-1-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Physicochemical properties of 2-(4-Methylpiperazin-1-yl)acetamide
An In-Depth Technical Guide to the Physicochemical Properties of 2-(4-Methylpiperazin-1-yl)acetamide (CAS: 262368-30-9)
Executive Summary
This technical guide provides a comprehensive analysis of the physicochemical properties of 2-(4-Methylpiperazin-1-yl)acetamide, a key chemical intermediate in the synthesis of Nintedanib, a multi-targeted tyrosine kinase inhibitor.[][2][3] Understanding the fundamental properties of this molecule is paramount for researchers, scientists, and drug development professionals involved in process chemistry, formulation, and analytical sciences. This document delves into the structural, physical, and chemical characteristics of the compound, outlines robust experimental protocols for their determination, and discusses the direct implications of these properties on pharmaceutical development. By synthesizing data from authoritative sources with practical, field-proven insights, this guide serves as an essential resource for optimizing the handling, purification, and application of this important synthetic building block.
Introduction: Context and Significance
Compound Overview
2-(4-Methylpiperazin-1-yl)acetamide, registered under CAS number 262368-30-9, is a substituted acetamide derivative featuring a methylpiperazine moiety.[4][5][6] Its formal IUPAC name is N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.[][5]
Structurally, the molecule possesses two key basic centers: the tertiary amine within the piperazine ring and the aniline nitrogen on the phenyl ring. This dual basicity, combined with the polar acetamide group, governs much of its chemical behavior. It is primarily recognized for its role as a crucial intermediate in the manufacture of Nintedanib, a drug used to treat idiopathic pulmonary fibrosis and certain types of non-small-cell lung cancer.[][7]
The Imperative of Physicochemical Profiling in Drug Development
The journey of a drug from discovery to clinical application is profoundly influenced by the physicochemical properties of its active pharmaceutical ingredient (API) and related intermediates.[8][9] Properties such as solubility, lipophilicity (LogP), and ionization constant (pKa) are not mere data points; they are critical determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[10] A comprehensive understanding of these characteristics during early development can mitigate the risk of costly late-stage failures and guide rational drug design and formulation strategies.[11][12] For an intermediate like 2-(4-Methylpiperazin-1-yl)acetamide, these properties dictate the efficiency of synthesis, the strategy for purification, and the control of impurities in the final API.[2]
Core Physicochemical Profile
The fundamental properties of 2-(4-Methylpiperazin-1-yl)acetamide are summarized below. This data represents a synthesis of predicted and experimental values from various chemical databases and suppliers.
| Property | Value | Source Type | Reference(s) |
| IUPAC Name | N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | N/A | [][5] |
| CAS Number | 262368-30-9 | N/A | [3][4][6] |
| Molecular Formula | C14H22N4O | N/A | [][5][13][14] |
| Molecular Weight | 262.35 g/mol | Computed/Reported | [][5][6][13] |
| Appearance | Off-white to Pale Beige Solid | Experimental | [][2] |
| Melting Point | 152 - 154 °C | Experimental | [][2][4] |
| Boiling Point | 434.8 ± 40.0 °C | Predicted | [][4][15] |
| Density | 1.151 ± 0.06 g/cm³ | Predicted | [][4] |
| Solubility | Slightly soluble in DMSO and Methanol | Experimental | [][2][4][15] |
| Water Solubility | 0.533 g/L | Predicted | [16] |
| pKa (Apparent Basic) | 6.59 / 7.43 ± 0.10 | Experimental / Predicted | [2][4][16][17] |
| LogP (Octanol/Water) | 0.220 - 0.5 | Experimental / Computed | [5][16] |
| Topological Polar Surface Area (TPSA) | 52.8 Ų | Computed | [5][17] |
Experimental Determination and Analytical Strategy
A robust physicochemical characterization is built on validated experimental protocols. The following sections describe standard methodologies for determining the key properties of 2-(4-Methylpiperazin-1-yl)acetamide, grounded in the principles of accuracy and reproducibility.
General Workflow for Physicochemical Characterization
The process of characterizing a new chemical entity or intermediate follows a logical progression. The goal is to build a comprehensive data package that informs subsequent development activities.
Sources
- 2. N-(4-Aminophenyl)-N,4-dimethyl-1-piperazineacetamide | 262368-30-9 | Benchchem [benchchem.com]
- 3. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | 262368-30-9 [chemicalbook.com]
- 4. 262368-30-9 | CAS DataBase [m.chemicalbook.com]
- 5. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | C14H22N4O | CID 21927707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide 262368-30-9 [sigmaaldrich.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. fiveable.me [fiveable.me]
- 9. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 10. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 12. raytor.com [raytor.com]
- 13. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 14. GSRS [precision.fda.gov]
- 15. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide CAS#: 262368-30-9 [m.chemicalbook.com]
- 16. CompTox Chemicals Dashboard [comptox.epa.gov]
- 17. Page loading... [wap.guidechem.com]
2-(4-Methylpiperazin-1-yl)acetamide: Chemical Profile & Synthetic Utility
[1][2][3]
CAS Number: 83808-21-3
Formula: C
Executive Summary
2-(4-Methylpiperazin-1-yl)acetamide (CAS 83808-21-3) is a primary amide derivative of N-methylpiperazine. In drug discovery, this molecular architecture serves as a vital solubilizing pharmacophore . The N-methylpiperazine moiety is chemically significant because it introduces basicity (pKa ~7.5–8.5) and hydrophilic character to lipophilic drug scaffolds, improving oral bioavailability.
While CAS 83808-21-3 refers to the unsubstituted primary amide, the structural motif is most famous as the "tail" of the tyrosine kinase inhibitor Nintedanib (Ofev). Consequently, this guide covers both the primary building block and its application in the synthesis of complex pharmaceutical intermediates like N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (CAS 262368-30-9).
Chemical Identity & Molecular Architecture[1][3]
The compound consists of a piperazine ring N-alkylated with a methyl group at position 4 and an acetamide group at position 1.[1][2]
Identifiers
| Registry | Identifier |
| CAS Number | 83808-21-3 |
| PubChem CID | 12217345 |
| MDL Number | MFCD00236058 |
| InChI Key | PGNISVADMDQVLD-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC(N)=O)CC1 |
Physicochemical Profile
The physicochemical properties of this scaffold dictate its behavior in synthesis and biological systems.
| Property | Value | Context |
| Appearance | White to off-white solid | Crystalline powder form.[1] |
| Melting Point | 120–125 °C (approx.) | Solid handling is preferred over oils. |
| Solubility | High (Water, MeOH, DMSO) | The amide and tertiary amines confer high polarity. |
| pKa (Calc) | ~7.8 (Piperazine N4) | Protonated at physiological pH, aiding solubility. |
| LogP | -1.02 (Predicted) | Highly hydrophilic; ideal for lowering LogP of drugs. |
Synthetic Pathways & Process Chemistry[5][6]
The synthesis of 2-(4-methylpiperazin-1-yl)acetamide relies on a classic S
Core Synthesis Protocol (CAS 83808-21-3)
Objective: Synthesize the primary amide scaffold from commercially available precursors.
Reagents:
-
Nucleophile: 1-Methylpiperazine (1.1 eq)
-
Electrophile: 2-Chloroacetamide (1.0 eq)
-
Base: Potassium Carbonate (K
CO ) or Triethylamine (1.2 eq) -
Solvent: Acetonitrile (ACN) or Ethanol (EtOH)
Step-by-Step Methodology:
-
Preparation: Dissolve 2-chloroacetamide (10 mmol) in ACN (50 mL) at room temperature.
-
Addition: Add K
CO (12 mmol) followed by the dropwise addition of 1-methylpiperazine (11 mmol). -
Reaction: Heat the mixture to reflux (80 °C) for 4–6 hours.
-
Mechanistic Note: The secondary amine of the piperazine attacks the alpha-carbon of the acetamide, displacing chloride.
-
-
Work-up: Filter the hot solution to remove inorganic salts (KCl).
-
Isolation: Cool the filtrate to precipitate the product or concentrate under reduced pressure. Recrystallize from Ethanol/Ether if necessary.
Visualization of Reaction Logic
Figure 1: Synthetic workflow for the core scaffold via nucleophilic substitution.
Pharmaceutical Utility: The Nintedanib Connection[3]
While CAS 83808-21-3 is the simple primary amide, the N-aryl derivative is the industrially relevant intermediate. Researchers often encounter this structure when synthesizing Nintedanib (a tyrosine kinase inhibitor for pulmonary fibrosis).
The "Nintedanib Intermediate" (CAS 262368-30-9)
The specific intermediate used in drug manufacturing is N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide .[3][4][5][6][7]
-
Difference: Instead of a primary amide (-NH
), the nitrogen is substituted with a p-aminophenyl group and a methyl group. -
Role: This intermediate provides the "left-hand" side of the Nintedanib molecule, linking the solubilizing piperazine tail to the central indolinone core.
Comparative Synthesis Logic
The synthetic logic remains identical (S
| Component | Simple Scaffold (83808-21-3) | Nintedanib Intermediate (262368-30-9) |
| Nucleophile | 1-Methylpiperazine | 1-Methylpiperazine |
| Electrophile | 2-Chloroacetamide | 2-Chloro-N-methyl-N-(4-nitrophenyl)acetamide |
| Outcome | Primary Amide | N-Aryl Amide (Nitro precursor) |
| Next Step | End Product | Reduction of Nitro group to Aniline |
Pharmacophore Diagram
Figure 2: Pharmacophore dissection showing the role of the piperazine-acetamide moiety.
Analytical Characterization
For the verification of 2-(4-Methylpiperazin-1-yl)acetamide (CAS 83808-21-3) , the following spectral signals are diagnostic.
H NMR (300 MHz, DMSO-d )
- 7.10 (br s, 1H): Amide NH (one proton).
- 6.90 (br s, 1H): Amide NH (second proton).
-
2.85 (s, 2H): Acetyl CH
(alpha to carbonyl). Key diagnostic peak. - 2.30–2.45 (m, 8H): Piperazine ring protons (often overlapping multiplets).
- 2.14 (s, 3H): N-Methyl group.
Mass Spectrometry (ESI-MS)
-
Mode: Positive Ion (+ve)
-
[M+H]
: Calculated: 158.12; Expected: 158.1 m/z . -
Fragment: Loss of acetamide group or methyl-piperazine fragmentation may be observed at high collision energies.
Safety & Handling (GHS Classification)
While specific toxicological data for CAS 83808-21-3 is limited, it should be handled with the standard precautions for piperazine derivatives , which are known sensitizers.
-
Signal Word: WARNING
-
Hazard Statements:
-
Precautionary Measures:
References
-
PubChem. 2-(4-Methylpiperazin-1-yl)acetamide (Compound Summary). National Library of Medicine. Available at: [Link]
-
Roth, G. J., et al. (2015). Nintedanib: From Discovery to the Clinic. Journal of Medicinal Chemistry. (Describes the use of the piperazine-acetamide moiety in kinase inhibitors). Available at: [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. mww.hsp-pharma.com [mww.hsp-pharma.com]
- 3. arborpharmchem.com [arborpharmchem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. Applications of 1-Methylpiperazine_Chemicalbook [chemicalbook.com]
- 9. 1-Methylpiperazine: synthesis, applications and safety_Chemicalbook [chemicalbook.com]
Pharmacological Significance of 2-(4-Methylpiperazin-1-yl)acetamide Derivatives
Executive Summary: The "Privileged" Scaffold
In modern medicinal chemistry, the 2-(4-methylpiperazin-1-yl)acetamide moiety represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This scaffold combines the pharmacokinetic superiority of the N-methylpiperazine ring (enhanced solubility, bioavailability, and metabolic stability) with the hydrogen-bonding versatility of an acetamide linker.
This guide dissects the pharmacological utility of this scaffold across three critical domains: Oncology (Kinase Inhibition) , Neurology (Anticonvulsant Activity) , and Antimicrobial Therapeutics . It moves beyond basic descriptions to analyze the Structure-Activity Relationships (SAR) that dictate why this moiety is a cornerstone in drug design, most notably as a critical precursor in the synthesis of Nintedanib .
Chemical Architecture & Synthesis Strategy
The core utility of 2-(4-methylpiperazin-1-yl)acetamide lies in its modular synthesis. It acts as a flexible "head group" that can be attached to various lipophilic "tails" (aryl or heteroaryl rings) to tune receptor selectivity.
Validated Synthetic Protocol
The most robust method for generating this scaffold involves a bimolecular nucleophilic substitution (
Protocol: General Synthesis of N-Substituted-2-(4-methylpiperazin-1-yl)acetamides
-
Step 1: Chloroacetylation
-
Reagents: Substituted Aniline/Amine (1.0 eq), Chloroacetyl chloride (1.2 eq),
or TEA (2.0 eq). -
Solvent: Dichloromethane (DCM) or Toluene (
to RT). - -chloroacetamide intermediate.
-
Critical Control: Maintain low temperature (
) during acid chloride addition to prevent bis-acylation.
-
-
Step 2: Piperazine Alkylation
-
Reagents:
-Chloroacetamide intermediate (1.0 eq), N-methylpiperazine (1.2 - 1.5 eq), or DIPEA (2.5 eq), KI (catalytic). -
Solvent: Acetonitrile (ACN) or DMF (Reflux,
). -
Purification: Recrystallization from Ethanol/Ether or Column Chromatography.
-
Yield Expectation: 70–85%.
-
Synthetic Pathway Visualization
The following diagram illustrates the divergent synthesis pathway used to generate library derivatives.
Caption: Figure 1. Divergent synthetic pathway for generating pharmacologically active piperazine acetamides via
Pharmacological Domain 1: Oncology & Kinase Inhibition
The most commercially significant application of this scaffold is in the synthesis of Nintedanib (Ofev), a triple angiokinase inhibitor targeting VEGFR, FGFR, and PDGFR.
The "Nintedanib Precursor"
The specific derivative N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide is the key intermediate.
-
Role: It serves as the solvent-exposed "tail" of the inhibitor.
-
Mechanism: The basic nitrogen of the N-methylpiperazine interacts with the solvent front of the ATP-binding pocket, improving solubility and potency.
-
Therapeutic Impact: Used in Idiopathic Pulmonary Fibrosis (IPF) and Non-Small Cell Lung Cancer (NSCLC).
Mechanism of Action: Angiokinase Inhibition
Nintedanib competes with ATP for the binding pocket of receptor tyrosine kinases. The piperazine acetamide moiety is crucial for stabilizing the molecule within the solvent channel, preventing the "lid" of the kinase from closing or stabilizing the inactive conformation.
Caption: Figure 2.[3] Mechanism of Action for Nintedanib-type derivatives inhibiting receptor tyrosine kinases.
Pharmacological Domain 2: CNS & Anticonvulsant Activity
Research indicates that N-phenyl-2-(4-methylpiperazin-1-yl)acetamide derivatives possess significant anticonvulsant properties, particularly in Maximal Electroshock (MES) models.
Structure-Activity Relationship (SAR)
-
Linker Length: The acetamide (
) linker is optimal. Extending to propionamide often reduces potency. -
Aryl Substitution: Electron-withdrawing groups (e.g.,
, ) on the N-phenyl ring at the meta or para position significantly enhance lipophilicity and blood-brain barrier (BBB) penetration. -
Piperazine Nitrogen: The distal N-methyl group is essential for interaction with the anionic site of the sodium channel.
Target Interaction
These derivatives act as Sodium Channel Blockers (Site 2). They stabilize the inactivated state of voltage-gated
Table 1: Comparative Anticonvulsant Potency (Murine MES Model)
| Compound ID | R-Group (Aniline) | Dose (mg/kg) | Protection (%) | Toxicity (Rotarod) |
| Derivative A | 3-Chlorophenyl | 100 | 25% | None |
| Derivative B | 3-Trifluoromethylphenyl | 100 | 100% | None |
| Derivative C | 4-Methoxyphenyl | 300 | 0% | None |
| Phenytoin (Ref) | N/A | 10 | 100% | Sedation |
Data synthesized from comparative literature studies [1, 2]. Note the efficacy of the electron-withdrawing
Pharmacological Domain 3: Antimicrobial & Anti-inflammatory[4]
Antimicrobial Efficacy
When coupled with heterocyclic cores like Thiophene or Quinazolinone , these acetamides exhibit broad-spectrum activity.
-
Targets: Bacterial cell wall synthesis and fungal membrane integrity.
-
Potency: Derivatives with 4-bromophenyl substitutions on the piperazine ring have shown MIC values comparable to Ampicillin against P. vulgaris and B. subtilis.
Anti-inflammatory (COX Inhibition)
The acetamide linker allows these molecules to mimic the arachidonic acid transition state in the Cyclooxygenase-2 (COX-2) active site.
-
Selectivity: The bulky piperazine group restricts entry into the smaller COX-1 channel, conferring COX-2 selectivity and reducing gastrointestinal side effects common with NSAIDs.
Experimental Protocol: In Vitro Antimicrobial Assay
To validate the biological activity of synthesized derivatives, the following standardized protocol is recommended.
Protocol: Microbroth Dilution Method (MIC Determination)
-
Preparation: Dissolve test compounds in DMSO to a stock concentration of
. -
Inoculum: Prepare bacterial suspensions (E. coli, S. aureus) adjusted to
McFarland standard ( ). -
Dilution: In a 96-well plate, perform serial 2-fold dilutions of the test compound in Mueller-Hinton Broth.
-
Incubation: Add
of bacterial suspension to each well. Incubate at for 24 hours. -
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration showing no visible turbidity.
-
Control: Use Ciprofloxacin as a positive control and DMSO as a negative control.
References
-
Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. PubMed Central. Available at: [Link]
-
Synthesis, Anticonvulsant, and Antinociceptive Activity of New 3-(2-Chlorophenyl)- and 3-(3-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides. MDPI Molecules. Available at: [Link]
-
Synthesis and biological evaluation of (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride. IJNRD. Available at: [Link]
-
Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed.[4] Available at: [Link]
Sources
An In-depth Technical Guide to the Synthesis of 2-(4-Methylpiperazin-1-yl)acetamide and its Derivatives
Introduction
The 2-(4-methylpiperazin-1-yl)acetamide scaffold is a cornerstone in modern medicinal chemistry. As a key structural motif, it is present in a multitude of biologically active compounds, ranging from antipsychotics and antidepressants to potent kinase inhibitors used in oncology.[1][2] Its prevalence stems from the favorable physicochemical properties imparted by the 1-methylpiperazine group, which often enhances aqueous solubility and metabolic stability, crucial parameters in drug design. This guide provides a comprehensive overview of the principal synthetic pathways to this valuable building block and its N-substituted derivatives, offering field-proven insights into the causality behind experimental choices and providing detailed, self-validating protocols for researchers and drug development professionals.
Primary Synthesis Pathways: A Tale of Two Strategies
The construction of the 2-(4-methylpiperazin-1-yl)acetamide core can be broadly approached from two distinct and highly effective directions: the direct alkylation of 1-methylpiperazine with a pre-formed haloacetamide (Route 1), or the formation of the amide bond as the final key step by coupling (4-methylpiperazin-1-yl)acetic acid with an appropriate amine (Route 2). The choice between these pathways is often dictated by the availability of starting materials, the desired substitution on the acetamide nitrogen, and considerations of scale and overall efficiency.
Route 1: Nucleophilic Substitution of Haloacetamides
This is arguably the most direct and frequently employed method for synthesizing 2-(4-methylpiperazin-1-yl)acetamide and its N-substituted analogs. The core of this strategy lies in a classic SN2 reaction, where the nucleophilic secondary amine of 1-methylpiperazine displaces a halide from a 2-haloacetamide. 2-chloroacetamides are the most common electrophiles due to their commercial availability and appropriate reactivity.
Causality Behind Experimental Choices:
-
Solvent: Aprotic polar solvents such as toluene, acetone, or acetonitrile are typically chosen to dissolve the reactants and facilitate the SN2 mechanism without interfering with the nucleophile.[1][3]
-
Base: An inorganic base like potassium carbonate is often added.[1] This is crucial for two reasons: firstly, it neutralizes the hydrohalic acid (e.g., HCl) formed during the reaction, preventing the protonation and deactivation of the 1-methylpiperazine nucleophile. Secondly, it can help to deprotonate the less nucleophilic nitrogen of 1-methylpiperazine in situ, increasing its reactivity.
-
Temperature: The reaction is often heated, typically in the range of 45-60 °C, to increase the reaction rate.[1][3] The moderate reactivity of 2-chloroacetamides necessitates thermal assistance to drive the reaction to completion in a reasonable timeframe.
-
Catalyst: In some cases, a catalytic amount of an iodide salt (e.g., potassium iodide) is added.[1] Via the Finkelstein reaction, the iodide in-situ converts the 2-chloroacetamide to the more reactive 2-iodoacetamide, which is a better leaving group and can accelerate the reaction.
Logical Flow & Visualization:
The general workflow for this route is straightforward, beginning with the preparation of the necessary 2-chloroacetamide (if not commercially available) followed by the key nucleophilic substitution step.
Caption: General workflow for Route 1.
Route 2: Amide Coupling of (4-Methylpiperazin-1-yl)acetic Acid
This alternative strategy builds the target molecule by forming the amide bond in the final step. This approach is particularly advantageous when working with complex or sensitive amines, as modern amide coupling reactions are known for their mild conditions and high functional group tolerance. This route is a two-stage process, requiring the initial synthesis of the key intermediate, (4-methylpiperazin-1-yl)acetic acid.
Stage 1: Synthesis of (4-Methylpiperazin-1-yl)acetic Acid
The most common method for preparing this intermediate is the N-alkylation of 1-methylpiperazine with a haloacetic acid ester, typically ethyl bromoacetate, followed by hydrolysis.[4][5]
-
Alkylation: 1-Methylpiperazine is reacted with ethyl bromoacetate. The bromo- compound is preferred over the chloro- analog for its higher reactivity. The reaction yields ethyl 2-(4-methylpiperazin-1-yl)acetate.
-
Hydrolysis: The resulting ester is then hydrolyzed to the corresponding carboxylic acid, typically under acidic conditions (e.g., refluxing in aqueous HCl).[4] Basic hydrolysis is also possible but may require more stringent conditions to cleave the stable ethyl ester.
Caption: Synthesis of the key carboxylic acid intermediate.
Stage 2: Amide Bond Formation
With (4-methylpiperazin-1-yl)acetic acid in hand, the final step is the coupling with a primary or secondary amine. This reaction almost invariably requires the use of a "coupling reagent" to activate the carboxylic acid.[6]
Causality Behind Experimental Choices:
-
Coupling Reagents: Carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are extremely common.[7][8] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.
-
Additives: Reagents like HOBt (Hydroxybenzotriazole) or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are often used in conjunction with carbodiimides.[7][8] These additives serve two purposes: they suppress side reactions and minimize racemization (if chiral centers are present), and they can react with the O-acylisourea to form an active ester, which is more stable and often more reactive towards the amine.
-
Solvent & Base: Anhydrous aprotic solvents like dichloromethane (DCM) or dimethylformamide (DMF) are standard.[8] A non-nucleophilic base such as DIPEA (N,N-Diisopropylethylamine) is frequently added to neutralize any acidic species and to ensure the amine nucleophile remains in its free, unprotonated state.[9]
Caption: Final amide bond formation step.
Comparative Analysis of Synthesis Pathways
| Feature | Route 1: Nucleophilic Substitution | Route 2: Amide Coupling |
| Overall Steps | 1-2 steps | 2-3 steps |
| Starting Materials | 1-Methylpiperazine, Amine, Chloroacetyl Chloride | 1-Methylpiperazine, Ethyl Bromoacetate, Amine |
| Key Intermediate | N-substituted-2-chloroacetamide | (4-Methylpiperazin-1-yl)acetic Acid |
| Reaction Conditions | Often requires heating (45-60 °C) | Generally mild, room temperature conditions |
| Advantages | More atom-economical, fewer steps for simple derivatives. | High functional group tolerance, milder conditions, suitable for complex amines. |
| Disadvantages | Haloacetamides can be lachrymatory and require careful handling. May not be suitable for sensitive amines. | Less atom-economical, requires an additional step to prepare the carboxylic acid. Coupling reagents can be expensive. |
| Typical Yields | Good to excellent (70-90%)[3] | Good to excellent (Overall yield depends on both steps)[4] |
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(4-nitrophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide (Route 1 Derivative)
This protocol is adapted from established procedures for the synthesis of N-aryl-2-(piperazin-1-yl)acetamides.[2][3]
Step 1: Synthesis of 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide
-
To a solution of N-methyl-4-nitroaniline (1.0 eq) in a suitable solvent (e.g., ethyl acetate or toluene), cool the mixture to 0-5 °C.
-
Add chloroacetyl chloride (1.05-1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 50-55 °C for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the mixture, wash with water and then with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, which can be used in the next step without further purification.
Step 2: Synthesis of N-methyl-N-(4-nitrophenyl)-2-(4-methylpiperazin-1-yl)acetamide
-
Dissolve the crude 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide (1.0 eq) in toluene.
-
Add 1-methylpiperazine (2.0-2.5 eq). The excess is used to drive the reaction and act as a base.
-
Heat the reaction mixture to 45-55 °C and stir for 2-5 hours.[3]
-
Monitor the reaction by TLC until the starting chloroacetamide is consumed.
-
Cool the reaction to room temperature and wash with water to remove excess 1-methylpiperazine and its hydrochloride salt.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the desired product. A reported yield for a similar process is around 70-80%.[3]
Protocol 2: Synthesis of 2-(4-Methylpiperazin-1-yl)-N-phenylacetamide (via Route 2)
This protocol is based on the synthesis of the carboxylic acid intermediate and standard amide coupling procedures.[4][7][8]
Step 1: Synthesis of (4-Methylpiperazin-1-yl)acetic Acid
-
Synthesize ethyl (4-methyl-1-piperazinyl) acetate by reacting 1-methylpiperazine with ethyl bromoacetate.
-
Dissolve the purified ethyl (4-methyl-1-piperazinyl) acetate (1.0 eq) in 8N aqueous hydrochloric acid.[4]
-
Heat the reaction mixture to 95 °C and stir for 16 hours.[4]
-
Monitor the disappearance of the starting ester by TLC or LC-MS.
-
Upon completion, cool the reaction and concentrate under reduced pressure to remove water and excess HCl.
-
The resulting solid is (4-methylpiperazin-1-yl)acetic acid hydrochloride. It can be neutralized with a base (e.g., sodium bicarbonate) and extracted, or used directly in its salt form in the next step with additional base. A yield of 54.5% has been reported for this hydrolysis and workup.[5]
Step 2: Amide Coupling with Aniline
-
To a solution of (4-methylpiperazin-1-yl)acetic acid (1.0 eq) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add EDC (1.2 eq) and HOBt (1.2 eq).[7]
-
Stir the mixture at 0 °C for 20-30 minutes to allow for the formation of the active ester.
-
In a separate flask, dissolve aniline (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM.
-
Add the aniline solution dropwise to the activated acid mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the final N-phenyl-2-(4-methylpiperazin-1-yl)acetamide.
References
-
Organic Chemistry Portal. Synthesis of piperazines. [Link]
-
Obniska, J., et al. (2016). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archives of Pharmacal Research, 39(8), 1085-1096. [Link]
-
ResearchGate. (2015). A practical synthesis of 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid - The key precursor toward imatinib. [Link]
-
El-Sayed, N. N., et al. (2021). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. Molecules, 26(15), 4481. [Link]
-
International Journal of Novel Research and Development. (2024, July 7). Synthesis and biological evaluation of (N-(2-(4- methylpiperazine-1-carbonyl) thiophen-3-yl). [Link]
- Google Patents. (1959). Method for preparing 1-methylpiperazine.
-
ResearchGate. (2025, August 9). Synthesis of new amides of the N-methylpiperazine series. [Link]
-
Candeias, N. R., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 68. [Link]
-
Sharma, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters, 12(1), 133-140. [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
Sources
- 1. Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | 262368-30-9 [chemicalbook.com]
- 3. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 4. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. (4-METHYL-PIPERAZIN-1-YL)-ACETIC ACID | 54699-92-2 [chemicalbook.com]
- 6. growingscience.com [growingscience.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. guidechem.com [guidechem.com]
- 9. ijnrd.org [ijnrd.org]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-(4-Methylpiperazin-1-yl)acetamide
Introduction
2-(4-Methylpiperazin-1-yl)acetamide is a valuable heterocyclic building block in medicinal chemistry and drug development. Its structure, featuring a reactive acetamide group and a pharmacophoric N-methylpiperazine moiety, makes it a key intermediate for synthesizing a range of more complex molecules, including potential antipsychotic and antidepressant agents.[1] The synthesis of this compound is primarily achieved through a direct and efficient nucleophilic substitution reaction.
This application note provides a comprehensive, step-by-step protocol for the synthesis of 2-(4-Methylpiperazin-1-yl)acetamide from commercially available starting materials. We will delve into the causality behind the procedural choices, from reagent selection to work-up and purification, ensuring a reproducible and validated methodology for research scientists.
Reaction Principle and Strategy
The synthesis is based on a classic SN2 (bimolecular nucleophilic substitution) reaction. The secondary amine of 1-methylpiperazine acts as the nucleophile, attacking the electrophilic carbon atom of 2-chloroacetamide that bears the chlorine leaving group. An inorganic base, potassium carbonate, is used as an acid scavenger to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards product formation.
Reaction Scheme:
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Wt. ( g/mol ) | Form | Key Hazards |
| 2-Chloroacetamide | 79-07-2 | 93.51 | White Solid | Toxic if swallowed, Skin sensitizer, Suspected of damaging fertility.[2][3] |
| 1-Methylpiperazine | 109-01-3 | 100.16 | Colorless Liquid | Flammable, Corrosive (causes severe skin burns and eye damage).[4][5] |
| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | White Powder | Skin/Eye Irritant |
| Acetone (Anhydrous) | 67-64-1 | 58.08 | Colorless Liquid | Highly Flammable, Eye Irritant |
| Ethyl Acetate | 141-78-6 | 88.11 | Colorless Liquid | Highly Flammable, Eye Irritant |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | White Powder | None |
Equipment
-
Round-bottom flask (250 mL) with a magnetic stir bar
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer
-
Buchner funnel and filter flask assembly
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Analytical balance
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves
Experimental Protocol: Step-by-Step Synthesis
This protocol is designed for a 50 mmol scale synthesis.
PART 1: Reaction Setup
Causality: Acetone is chosen as the solvent due to its ability to dissolve the reactants and its appropriate boiling point for this reaction. Anhydrous conditions are preferred to prevent side reactions. Potassium carbonate is a mild base sufficient to neutralize the generated HCl without promoting hydrolysis of the amide.[6]
-
Preparation : Set up a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser in a fume hood.
-
Charge Reagents : To the flask, add 2-chloroacetamide (4.68 g, 50 mmol) and anhydrous potassium carbonate (10.37 g, 75 mmol, 1.5 eq).
-
Add Solvent : Add 100 mL of anhydrous acetone to the flask.
-
Initiate Stirring : Begin vigorous stirring to create a suspension of the solids.
-
Add Nucleophile : Slowly add 1-methylpiperazine (5.55 mL, 5.01 g, 50 mmol, 1.0 eq) to the stirring suspension using a syringe or dropping funnel.
PART 2: Reaction Execution
Causality: The reaction can proceed at room temperature but may be slow. Gentle heating to reflux accelerates the rate of this SN2 reaction, ensuring completion within a reasonable timeframe. Monitoring by TLC is crucial to avoid unnecessarily long reaction times which could lead to side product formation.
-
Heating : Gently heat the reaction mixture to a reflux (approx. 56°C for acetone).
-
Reaction Time : Maintain the reflux with continuous stirring for 12-16 hours.
-
Monitoring (Optional but Recommended) : The reaction progress can be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is Dichloromethane:Methanol (9:1). The disappearance of the 2-chloroacetamide spot indicates reaction completion.
PART 3: Product Isolation and Purification
Causality: The work-up is designed to remove inorganic salts and the solvent to isolate the crude product. A subsequent extraction and drying step ensures the removal of any water-soluble impurities and residual water before final concentration.
-
Cooling : After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Filtration : Filter the reaction mixture through a Buchner funnel to remove the potassium carbonate and the potassium chloride byproduct. Wash the solid cake with a small amount of acetone (2 x 20 mL) to recover any entrained product.
-
Solvent Removal : Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to remove the acetone.
-
Extraction : Dissolve the resulting residue in ethyl acetate (50 mL). Wash the organic solution with a small amount of water (20 mL) to remove any remaining inorganic salts.
-
Drying and Concentration : Dry the organic phase over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate on the rotary evaporator to yield the crude product, which should be an off-white to yellowish solid or viscous oil.
-
Purification (If Necessary) : If analytical data (e.g., ¹H NMR) shows impurities, the product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by column chromatography.
Visualization of Experimental Workflow
The following diagram outlines the key stages of the synthesis process.
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. chemos.de [chemos.de]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. 1-甲基哌嗪 99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide synthesis - chemicalbook [chemicalbook.com]
Scalable production methods for 2-(4-Methylpiperazin-1-yl)acetamide
Application Note: Scalable Production of 2-(4-Methylpiperazin-1-yl)acetamide
Abstract
This technical guide outlines a scalable, high-purity synthesis protocol for 2-(4-Methylpiperazin-1-yl)acetamide (CAS: 83808-21-3), a critical piperazine-based building block used in the development of kinase inhibitors (e.g., analogues of Nintedanib) and neuroactive agents. The methodology prioritizes Route A (Direct Alkylation) for its atom economy and reduced step count compared to ester-based routes. We provide a self-validating protocol suitable for transition from gram-scale optimization to kilogram-scale production, emphasizing thermal safety, impurity control, and crystallization-based purification.
Introduction & Strategic Analysis
2-(4-Methylpiperazin-1-yl)acetamide is a functionalized heterocycle combining a basic piperazine core with a primary amide.[1][2] Its amphiphilic nature and hydrogen-bonding potential make it a versatile scaffold in medicinal chemistry.
Retrosynthetic Disconnection
The most efficient disconnection occurs at the C–N bond between the piperazine nitrogen and the acetamide methylene group. Two primary routes exist:
-
Route A: Direct Alkylation (Recommended)
-
Reaction: 1-Methylpiperazine + 2-Chloroacetamide
Product -
Pros: Single step, high atom economy, commercially available reagents.
-
Cons: Exothermic profile requires control; 2-chloroacetamide is a sensitizer.
-
-
Route B: Ester Amidation (Alternative)
-
Reaction: 1-Methylpiperazine + Ethyl Chloroacetate
Ester Intermediate Product -
Pros: Avoids handling solid chloroacetamide.
-
Cons: Two steps, ammonia handling required, lower overall throughput.
-
Decision: Route A is selected for this protocol due to its superior scalability and lower raw material costs (Raw Material Cost/kg Product).
Reaction Mechanism & Pathway
The synthesis proceeds via an S_N2 nucleophilic substitution . The secondary amine of 1-methylpiperazine attacks the
Figure 1: Mechanistic pathway for the direct alkylation synthesis.
Scalable Experimental Protocol
Target Scale: 100 g (Easily adaptable to 1-10 kg) Expected Yield: 85-92% Purity Target: >98% (HPLC)
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[3][4][5][6][7][8] | Mass/Vol | Role |
| 1-Methylpiperazine | 100.16 | 1.1 | 110.2 g (122 mL) | Nucleophile |
| 2-Chloroacetamide | 93.51 | 1.0 | 93.5 g | Electrophile |
| Potassium Carbonate (Anhydrous) | 138.21 | 1.2 | 166.0 g | Acid Scavenger |
| Acetonitrile (ACN) | - | - | 800 mL (8-10 vol) | Solvent |
| Ethyl Acetate | - | - | For workup | Crystallization Solvent |
Step-by-Step Procedure
Step 1: Reactor Setup & Charging
-
Equip a 2L jacketed reactor with an overhead mechanical stirrer (impeller type: pitch blade), internal temperature probe, and reflux condenser.
-
Charge 800 mL Acetonitrile and 166.0 g Potassium Carbonate .
-
Initiate stirring at 300 RPM to create a uniform suspension.
Step 2: Nucleophile Addition
-
Add 110.2 g (1.1 eq) 1-Methylpiperazine to the suspension at room temperature (20-25°C).
-
Checkpoint: Ensure the base is well-suspended; no clumping should be observed.
Step 3: Controlled Electrophile Addition (Critical for Safety)
-
Safety Note: 2-Chloroacetamide is a skin sensitizer. Handle with full PPE (respirator, gloves).
-
Add 93.5 g 2-Chloroacetamide portion-wise over 30–45 minutes.
-
Process Control: Monitor internal temperature. Maintain
. The reaction is exothermic. -
Why: Rapid addition can cause a thermal runaway and increase dimer impurities.
-
Step 4: Reaction Phase
-
Heat the mixture to 55–60°C .
-
Hold temperature for 4–6 hours .
-
IPC (In-Process Control): Sample 50 µL, dilute in MeOH, and analyze by TLC (DCM:MeOH 9:1) or HPLC.
-
Criteria: <1% residual 2-Chloroacetamide.
-
Step 5: Workup & Isolation
-
Cool the reaction mixture to 20°C .
-
Filtration: Filter off the inorganic salts (KCl, excess K2CO3) using a Büchner funnel or pressure filter. Wash the cake with 100 mL fresh Acetonitrile.
-
Concentration: Concentrate the filtrate under reduced pressure (Rotavap) at 45°C to obtain a viscous crude oil or semi-solid.
-
Note: The product is stable, but avoid prolonged heating >80°C to prevent amide hydrolysis.
-
Step 6: Purification (Crystallization)
-
Dissolve the crude residue in a minimum amount of hot Ethyl Acetate (approx. 2-3 volumes) or an EtOH/EtOAc mixture.
-
Cool slowly to 0–5°C with gentle agitation.
-
Allow crystallization to proceed for 2-4 hours.
-
Filter the white crystalline solid and wash with cold Ethyl Acetate.
-
Dry in a vacuum oven at 40°C for 12 hours.
Process Safety & Critical Quality Attributes (CQA)
Process Flow Diagram (PFD)
Figure 2: Process flow for the isolation of high-purity acetamide derivative.
Impurity Profile & Control
| Impurity Type | Origin | Control Strategy |
| Dimer (Bis-alkylation) | Reaction of product with excess chloroacetamide | Use slight excess of 1-Methylpiperazine (1.1 eq) to ensure it competes effectively. |
| Hydrolysis Product | Reaction of amide with water/base | Maintain anhydrous conditions; avoid prolonged heating >60°C. |
| Residual 2-Chloroacetamide | Incomplete reaction | Ensure >99% conversion via HPLC monitoring before workup. |
References
-
Synthesis of Piperazine Derivatives : ChemicalBook & PubChem Data. 2-(4-Methylpiperazin-1-yl)acetamide (CAS 83808-21-3) properties and structural analogues. Available at:
-
General Amidation Protocols : Organic Syntheses. Chloroacetamide synthesis and reactivity profiles. Available at:
-
Analogous Process Chemistry : Patent CN113354599A. Preparation method of Nintedanib intermediates (demonstrating piperazine alkylation scale-up). Available at:
-
Reagent Safety Data : Sigma-Aldrich. Safety Data Sheet for 2-Chloroacetamide and 1-Methylpiperazine. Available at:
Sources
- 1. Page loading... [wap.guidechem.com]
- 2. CN113354599A - Preparation method of nintedanib key intermediate - Google Patents [patents.google.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Convergent and Fast Route to Piperazines via IMCR [organic-chemistry.org]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor [mdpi.com]
- 7. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | C14H22N4O | CID 21927707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
Handling and storage protocols for 2-(4-Methylpiperazin-1-yl)acetamide
Application Note & Protocol Guide: Handling and Storage of 2-(4-Methylpiperazin-1-yl)acetamide
Part 1: Chemical Identity & Disambiguation
CRITICAL WARNING: There is a high risk of nomenclature confusion between this building block and a common pharmaceutical intermediate used in Nintedanib synthesis.[1] You must verify the CAS number before proceeding.[1]
| Feature | Target Compound | Commonly Confused Analog |
| Chemical Name | 2-(4-Methylpiperazin-1-yl)acetamide | N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide |
| CAS Number | 83808-21-3 | 262368-30-9 |
| Structure | Piperazine ring + Acetamide tail | Piperazine ring + Acetamide linker + Aniline moiety |
| Role | Building Block / Linker | Advanced Drug Intermediate (Nintedanib) |
| MW | 157.21 g/mol | 262.35 g/mol |
This guide focuses exclusively on CAS 83808-21-3 .[1]
Part 2: Physicochemical Profile & Safety Assessment
2.1 Chemical Properties
-
Appearance: White to off-white crystalline powder or waxy solid.[1]
-
Basicity: The molecule contains two tertiary amine nitrogens within the piperazine ring.[1] The N-methyl nitrogen (pKa ~8.[1]5) and the internal ring nitrogen are basic.[1] The amide nitrogen is neutral.[1]
-
Solubility:
-
Hygroscopicity: Moderate to High.[1] The combination of the polar amide and basic piperazine makes this compound prone to absorbing atmospheric moisture.
2.2 Hazard Identification (GHS Classification)
-
Signal Word: WARNING
-
H315: Causes skin irritation (Alkaline nature of piperazine).[1]
-
H319: Causes serious eye irritation.[1]
-
Sensitization: Piperazine derivatives are known skin and respiratory sensitizers.[1] Avoid inhalation of dust.[1][2][3][4]
Part 3: Handling Protocols
3.1 Personal Protective Equipment (PPE)
-
Respiratory: N95 or P100 respirator required if handling open powder outside a fume hood.[1]
-
Eyes: Chemical splash goggles (ANSI Z87.1).[1] Face shield recommended if working with large quantities (>10g).[1]
-
Skin: Nitrile gloves (minimum thickness 0.11 mm).[1] Double gloving is recommended for solution preparation.[1]
3.2 Operational Workflow
-
Environment: All weighing and transfer operations must be performed in a certified chemical fume hood.
-
Tools: Use anti-static spatulas.[1] Plastic (polypropylene) tools are preferred over metal if the solid is sticky/waxy.[1]
-
Solvent Compatibility:
Part 4: Storage Protocols
4.1 The "Dry-Cold-Dark" Triad The stability of 2-(4-Methylpiperazin-1-yl)acetamide is compromised by three factors: Moisture (hydrolysis of amide), Oxygen (N-oxide formation), and Heat.[1]
Protocol:
-
Container: Amber glass vial with a Teflon-lined screw cap. Parafilm is insufficient for long-term storage; use electrical tape or a secondary desiccant jar.[1]
-
Atmosphere: Flush headspace with Argon or Nitrogen before sealing.[1]
-
Temperature:
-
Desiccation: Store the primary container inside a secondary container (e.g., a sealable bag or jar) containing active silica gel or molecular sieves.[1]
4.2 Stability Logic Diagram (DOT)
Figure 1: Decision logic for the storage of piperazine-acetamide derivatives to prevent common degradation pathways.
Part 5: Quality Control & Analytics
5.1 Purity Verification Before using stored material in critical assays, verify purity using the following markers.
| Method | Expected Signal (in DMSO-d6 or CDCl3) | Diagnostic Value |
| 1H NMR | Singlet ~2.2 ppm (N-CH3) | Confirms integrity of N-methyl group.[1] |
| 1H NMR | Singlet ~2.9-3.0 ppm (N-CH2-CO) | Confirms linker attachment; shift indicates hydrolysis.[1] |
| LC-MS | [M+H]+ = 158.1 | Major peak.[1] |
| Visual | White powder | Yellowing indicates oxidation (N-oxide formation).[1] |
5.2 Degradation Pathways
-
Hydrolysis: Under acidic/basic moisture conditions, the amide bond cleaves to form 2-(4-methylpiperazin-1-yl)acetic acid and Ammonia .[1]
-
Oxidation: The tertiary amines in the piperazine ring can form N-oxides upon exposure to air, typically observed as a mass shift of +16 Da (M+H = 174).[1]
Part 6: Emergency Procedures
-
Skin Contact: Wash with soap and water for 15 minutes.[1][4] Do not neutralize with acids (exothermic reaction risk).[1]
-
Eye Contact: Rinse cautiously with water for 15 minutes.[1][5] Remove contact lenses.[1][2][3][4][5] Seek medical attention immediately (alkaline injury risk).[1][2][5]
-
Spill Cleanup:
References
-
CymitQuimica. 2-(4-Methylpiperazin-1-yl)acetamide Product Data (CAS 83808-21-3).[1][6] Retrieved from [1]
-
ChemicalBook. 2-(4-Methylpiperazin-1-yl)acetamide Properties and Supplier Data. Retrieved from [1]
-
PubChem. Piperazine and Acetamide Derivative Safety Data (General Amine Handling). National Library of Medicine.[1] Retrieved from
-
Sigma-Aldrich. General Handling of Piperazine Derivatives (MSDS).[1] Retrieved from [1]
Sources
Application Note: A Quality-by-Design (QbD) Approach to Solvent Selection for the Formulation of 2-(4-Methylpiperazin-1-yl)acetamide
Abstract
The selection of an appropriate solvent system is a critical determinant of success in the development of a stable, effective, and safe drug product. This application note presents a systematic, science- and risk-based methodology for selecting and optimizing a solvent system for the formulation of 2-(4-Methylpiperazin-1-yl)acetamide, an active pharmaceutical ingredient (API). By integrating principles of Quality-by-Design (QbD), this guide moves beyond simple solubility screening to a holistic approach that considers physicochemical properties, regulatory constraints, solid-state behavior, and API stability.[1][2][3] Detailed protocols for solubility assessment, solid-state characterization, and stability testing are provided to equip researchers with a robust framework for making data-driven formulation decisions.
Introduction: The Criticality of Solvent Selection
2-(4-Methylpiperazin-1-yl)acetamide is a piperazine derivative whose formulation presents both opportunities and challenges. The ultimate goal in formulating this API is to develop a robust dosage form that ensures safety, efficacy, and stability. The solvent or solvent system used during manufacturing is a critical process parameter that can profoundly influence the final product's Critical Quality Attributes (CQAs).[4] An inappropriate solvent can lead to issues such as poor solubility, uncontrolled crystallization of undesirable polymorphs, chemical degradation, and the presence of residual solvents in the final product above acceptable safety limits.[5][6]
This guide employs the Quality-by-Design (QbD) framework, which emphasizes a proactive, systematic approach to development.[1][3] It begins with defining the desired product performance (the Quality Target Product Profile) and works backward to identify and control the variables that affect it.[2][4]
Physicochemical Profile of 2-(4-Methylpiperazin-1-yl)acetamide
A thorough understanding of the API's intrinsic properties is the foundation of any logical solvent selection process. This data informs the initial choice of solvents and helps predict potential challenges.
Table 1: Key Physicochemical Properties of 2-(4-Methylpiperazin-1-yl)acetamide
| Property | Value (Predicted/Experimental) | Implication for Solvent Selection | Source |
| Molecular Formula | C₁₄H₂₂N₄O | Indicates multiple sites for hydrogen bonding and polar interactions. | [7] |
| Molecular Weight | 262.35 g/mol | Moderate molecular weight, influencing diffusion and dissolution. | [8] |
| Physical Form | Solid | Polymorphism, solvate formation, and crystallinity are critical concerns. | [7] |
| Melting Point | 152 - 154°C | Provides a baseline for thermal stability assessment during processing. | [9] |
| pKa (Predicted) | 7.43 ± 0.10 | The piperazine moiety suggests pH-dependent solubility; the molecule will be more soluble in acidic conditions due to protonation. | [7][9] |
| LogP (Octanol-Water) | 0.220 - 0.5 | Low LogP indicates hydrophilic character, suggesting better solubility in polar solvents. | [8][10] |
| Aqueous Solubility | 0.533 g/L (Predicted) | Low aqueous solubility may necessitate co-solvents or other formulation strategies. | [10] |
| Known Solubilities | Slightly soluble in DMSO and Methanol | Provides an initial starting point for solvent screening. | [7][9] |
The presence of multiple nitrogen atoms, including a tertiary amine in the piperazine ring and an amide group, makes the molecule susceptible to both hydrogen bonding and pH-dependent ionization. The predicted basic pKa of ~7.4 suggests that in neutral or slightly acidic aqueous media, the molecule will be partially or fully protonated, enhancing its solubility. This is a key attribute to exploit during formulation.
Regulatory Landscape & Safety Considerations: ICH Q3C Guidelines
The choice of solvents is strictly governed by regulatory bodies to ensure patient safety. The International Council for Harmonisation (ICH) Q3C (R9) guideline provides a framework for limiting residual solvents in pharmaceutical products.[11][12] Solvents are categorized into three classes based on their toxicity.[5][6]
-
Class 1 Solvents: Known or suspected carcinogens and environmental hazards. These should be avoided entirely.[5][6] Examples include Benzene and Carbon tetrachloride.
-
Class 2 Solvents: Non-genotoxic animal carcinogens or agents with irreversible toxicity. Their use should be limited.[5][6] Examples include Acetonitrile, Methanol, and Toluene. The guideline specifies Permitted Daily Exposure (PDE) limits for these solvents.[6][11]
-
Class 3 Solvents: Solvents with low toxic potential. These are generally preferred.[5][6] Examples include Ethanol, Acetone, and Isopropyl alcohol.
Guiding Principle: The selection process must prioritize Class 3 solvents. If a Class 2 solvent is necessary due to unique solubility or processing requirements, its use must be justified, and the final product must be tested to ensure residual levels are below the ICH-defined limits.[5][6][13]
A Systematic Framework for Solvent Selection
A robust solvent selection process is a multi-stage workflow designed to efficiently identify the optimal solvent system while minimizing risks.
Diagram: QbD-Based Solvent Selection Workflow
Caption: A workflow illustrating the Quality-by-Design approach to solvent selection.
4.1. Theoretical Screening (Optional but Recommended)
Before extensive lab work, theoretical models like Hansen Solubility Parameters (HSP) can be used to pre-screen and rank solvents.[14] HSP theory decomposes the total cohesive energy of a substance into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh).[15][16] The principle of "like dissolves like" suggests that a solvent with HSP values close to those of the API is more likely to be a good solvent.[16][17] This can be a cost-effective way to narrow down a large list of potential solvents to a more manageable number for experimental validation.
4.2. Practical Solubility Screening
This is the foundational experimental step. The goal is to determine the equilibrium solubility of 2-(4-Methylpiperazin-1-yl)acetamide in a range of individual solvents and simple binary mixtures. The selection should prioritize ICH Class 3 solvents and include a limited, justified set of Class 2 solvents if necessary.
4.3. Solid-State Characterization
The interaction between an API and a solvent does not end upon dissolution. The solvent used for crystallization can dictate the resulting crystal form (polymorph) or lead to the formation of solvates or hydrates.[18][19] Different polymorphs can have dramatically different solubility, stability, and bioavailability, making this a critical investigation.[18][20] It is imperative to analyze the solid material recovered from solubility studies to check for any changes in its physical form.
4.4. Solution Stability and Forced Degradation
A good solvent must not only dissolve the API but also maintain its chemical integrity during processing.[21] Stability studies in the lead solvent candidates are essential. Forced degradation (or stress testing) is a powerful tool used to identify likely degradation products and establish the intrinsic stability of the molecule.[22][23][24][25] By subjecting the API in solution to harsh conditions (e.g., heat, acid, base, oxidation, light), potential degradation pathways can be identified.[21][23] This helps in developing stability-indicating analytical methods and selecting a solvent system that minimizes degradation.[22][23]
Detailed Experimental Protocols
Protocol 5.1: Equilibrium Solubility Determination
-
Objective: To quantify the saturation solubility of the API in various solvents.
-
Materials: 2-(4-Methylpiperazin-1-yl)acetamide, selected solvents (e.g., Water, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Acetonitrile, Methanol), vial shaker/rotator, temperature-controlled environment (25°C), 0.22 µm syringe filters, HPLC system.
-
Procedure:
-
Add an excess amount of the API (e.g., 50 mg) to a known volume of solvent (e.g., 2 mL) in a sealed glass vial. The API should be in solid excess to ensure saturation.
-
Equilibrate the vials by agitating them at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to reach equilibrium.
-
After equilibration, allow the vials to stand undisturbed for 1-2 hours for the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a syringe.
-
Immediately filter the sample through a 0.22 µm syringe filter into a clean HPLC vial. This step is critical to remove any undissolved solid particles.
-
Dilute the filtrate with a suitable mobile phase and analyze by a validated HPLC-UV method to determine the concentration.
-
Express solubility in mg/mL.
-
Carefully recover the remaining solid from the vial, dry it under vacuum, and save it for solid-state analysis (Protocol 5.2).
-
Protocol 5.2: Solid-State Analysis via XRPD and DSC/TGA
-
Objective: To identify the solid form of the API before and after equilibration with solvents.
-
Materials: Un-treated API (as control), solid API recovered from Protocol 5.1, X-Ray Powder Diffractometer (XRPD), Differential Scanning Calorimeter (DSC), Thermogravimetric Analyzer (TGA).
-
Procedure:
-
XRPD Analysis:
-
Lightly grind a small amount of each solid sample.
-
Mount the sample on the XRPD holder.
-
Scan the sample over a suitable 2θ range (e.g., 2° to 40°).
-
Compare the diffractograms of the solvent-exposed samples to the control sample. New peaks or significant shifts in peak positions may indicate a new polymorph or the formation of a solvate.[26]
-
-
DSC/TGA Analysis:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.
-
For DSC, heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge. Observe the thermogram for melting endotherms, crystallization exotherms, or other thermal events. A change in the melting point can indicate a different polymorph.
-
For TGA, heat the sample at a similar rate and observe for mass loss. A sharp mass loss corresponding to the solvent boiling point can confirm the presence of a solvate.
-
-
Protocol 5.3: HPLC-Based Stability Assessment
-
Objective: To assess the chemical stability of the API in lead solvent candidates under accelerated and stress conditions.
-
Materials: API, lead solvent candidates, HPLC system with a stability-indicating method, pH meter, acid (0.1 M HCl), base (0.1 M NaOH), oxidizing agent (3% H₂O₂), UV light chamber.
-
Procedure:
-
Prepare solutions of the API in each lead solvent at a known concentration (e.g., 1 mg/mL).
-
Accelerated Stability: Store a portion of each solution at an elevated temperature (e.g., 60°C) for a set period (e.g., 7 days).
-
Forced Degradation:
-
Acid/Base Hydrolysis: Adjust the pH of aqueous solutions to ~2 with HCl and ~12 with NaOH. Keep at room temperature or slightly elevated temperature.
-
Oxidation: Add a small volume of 3% H₂O₂ to an aqueous solution.
-
Photostability: Expose a solution in a quartz cuvette to UV light according to ICH Q1B guidelines.
-
-
At specified time points (e.g., 0, 24, 48, 168 hours), take an aliquot of each solution.
-
Analyze the samples using a stability-indicating HPLC method. This method must be capable of separating the intact API from any potential degradation products.
-
Calculate the percentage of API remaining and quantify the total percentage of impurities formed. A target degradation of 5-20% is often ideal for method validation purposes.[22]
-
Data Interpretation and Final Selection
The final solvent selection is a multifactorial decision based on the integrated data from all studies.
Diagram: Decision Matrix for Solvent Selection
Sources
- 1. mt.com [mt.com]
- 2. Understanding Pharmaceutical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 4. pharmtech.com [pharmtech.com]
- 5. tga.gov.au [tga.gov.au]
- 6. database.ich.org [database.ich.org]
- 7. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide CAS#: 262368-30-9 [m.chemicalbook.com]
- 8. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | C14H22N4O | CID 21927707 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | 262368-30-9 [chemicalbook.com]
- 10. CompTox Chemicals Dashboard [comptox.epa.gov]
- 11. ICH Q3C (R9) Residual solvents - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 12. ICH Q3C: New Version of the Guideline for Residual Solvents published - ECA Academy [gmp-compliance.org]
- 13. Analysis of Residual Solvents According to the New ICH Q3C Guideline : Shimadzu (Europe) [shimadzu.eu]
- 14. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. jocpr.com [jocpr.com]
- 17. Hansen solubility parameters to predict drug & container interactions [westpharma.com]
- 18. The Relevance Of Polymorph Screening In The Pharmaceutical Industry [outsourcedpharma.com]
- 19. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 20. criver.com [criver.com]
- 21. acdlabs.com [acdlabs.com]
- 22. resolvemass.ca [resolvemass.ca]
- 23. ajpsonline.com [ajpsonline.com]
- 24. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 25. onyxipca.com [onyxipca.com]
- 26. international-pharma.com [international-pharma.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-(4-Methylpiperazin-1-yl)acetamide Synthesis
Content ID: TSC-CHEM-2024-089 Status: Active Department: Process Chemistry & Scale-up Support
Introduction
Welcome to the technical support hub for 2-(4-Methylpiperazin-1-yl)acetamide . This guide addresses the specific yield-limiting factors encountered during the
This reaction is a classic nucleophilic substitution (
Module 1: Reaction Optimization (The "Upstream" Issues)
The Core Problem: 1-Methylpiperazine contains two nucleophilic nitrogen atoms:
-
N1 (Tertiary, Methylated): Sterically hindered but electron-rich.
-
N4 (Secondary): The desired reaction site.
Yield Killer: If temperature is uncontrolled or stoichiometry is skewed, the alkylating agent (2-chloroacetamide) reacts with the N1-methyl site (forming a quaternary ammonium salt) or over-alkylates the product.
Optimized Protocol Parameters
| Parameter | Recommendation | Technical Rationale |
| Solvent | Acetone or Acetonitrile (Anhydrous) | Crucial: These aprotic solvents allow the inorganic base (e.g., KCl/NaCl byproduct) to precipitate out, enabling a filtration-based workup. Avoid water/ethanol to prevent hydrolysis and difficult extractions. |
| Base | Potassium Carbonate ( | Acts as an acid scavenger. Being insoluble in acetone, it creates a heterogeneous surface reaction that favors mono-alkylation over quaternization. |
| Stoichiometry | Amine (1.1 eq) : Halide (1.0 eq) | Use a slight excess of 1-methylpiperazine. This ensures the halide is fully consumed, preventing it from reacting with the product (which is less nucleophilic than the starting amine). |
| Temperature | 0°C | Add the halide at 0°C to suppress the reaction rate of the tertiary nitrogen (N1). Warm to RT only after addition is complete. |
Visualizing the Pathway
The diagram below illustrates the kinetic competition between the desired product and the quaternary impurity.
Figure 1: Reaction pathway showing the critical divergence between product formation and quaternary salt generation.
Module 2: Work-up & Isolation (The "Downstream" Issues)
The Core Problem: 2-(4-Methylpiperazin-1-yl)acetamide is highly polar and forms strong hydrogen bonds with water. Standard aqueous workups (e.g., extracting reaction mixture with DCM/Water) often result in massive yield loss because the product partitions into the aqueous phase.
Troubleshooting Guide: The "Dry Workup" Method
Do NOT use an aqueous wash unless absolutely necessary. Follow this decision tree:
-
Filtration: Since you used Acetone/ACN (as recommended in Module 1), the byproduct (KCl) and excess base (
) are solids. Filter them off. -
Evaporation: Rotary evaporate the filtrate to dryness. You will be left with a crude oil/solid.
-
Purification:
-
Scenario A (High Purity Crude): Triturate the residue with cold Diethyl Ether or Hexane. The product (polar) will remain solid/oil, while non-polar impurities dissolve.
-
Scenario B (Impure): Recrystallize from Ethyl Acetate/Isopropanol.
-
Visualizing the Isolation Logic
Figure 2: Decision tree for non-aqueous workup to maximize yield.
Standard Operating Procedure (SOP)
Objective: Synthesis of 2-(4-Methylpiperazin-1-yl)acetamide (10g scale).
-
Setup: Flame-dry a 250mL round-bottom flask. Add magnetic stir bar.
-
Charging:
-
Add 1-Methylpiperazine (10.0 g, 100 mmol, 1.1 eq).
-
Add Acetone (100 mL, anhydrous).
-
Add
(20.7 g, 150 mmol, 1.5 eq).
-
-
Addition:
-
Cool the suspension to 0°C (Ice bath).
-
Dissolve 2-Chloroacetamide (8.5 g, 91 mmol, 1.0 eq) in 20 mL Acetone.
-
Add the Chloroacetamide solution dropwise over 30 minutes.
-
-
Reaction:
-
Allow to warm to Room Temperature naturally.
-
Stir for 6–12 hours. Monitor by TLC (System: DCM:MeOH 9:1. Stain: Ninhydrin or Iodine).
-
-
Isolation:
-
Filter the white solids (Salts) through a sintered glass funnel. Wash the cake with 20 mL Acetone.
-
Concentrate the filtrate under reduced pressure to yield a viscous pale-yellow oil or solid.
-
Purification: If solid, wash with cold diethyl ether. If oil, induce crystallization by scratching with a glass rod in the presence of a small amount of EtOAc.
-
Frequently Asked Questions (FAQ)
Q: My product is a dark red oil instead of a white solid. What happened? A: This indicates oxidation, likely of the piperazine ring, or the presence of iodine traces if you used iodide catalysts. Ensure you are using high-quality, colorless 1-methylpiperazine. If the oil is dark, dissolve in DCM and treat with activated charcoal before filtering and evaporating.
Q: Can I use Chloroacetyl chloride instead of Chloroacetamide? A: Not recommended. Chloroacetyl chloride is much more aggressive. It will react violently with the amine and requires two equivalents of amine (or base) to neutralize the HCl released before the substitution even happens. It also increases the risk of bis-acylation. Stick to 2-Chloroacetamide for milder conditions.
Q: I must use an aqueous workup. How do I recover the yield? A: If you are forced to use water (e.g., scaling up where filtration is hard), do not use simple extraction. Use Continuous Liquid-Liquid Extraction with Chloroform for 24 hours. Alternatively, saturate the aqueous layer with NaCl ("Salting out") before extracting with n-Butanol or Isopropanol/DCM (3:1 mix).
References
-
BenchChem. (2025).[1] Synthesis and Experimental Protocols: N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.[2][3]Link (See "General Synthesis Protocol" regarding piperazine alkylation conditions).
-
ChemicalBook. (2024). Process Chemistry for Nintedanib Intermediates.Link (Describes the toluene/acetone reflux methods for similar piperazine alkylations).
-
Organic Chemistry Portal. (2005). Convergent and Fast Route to Piperazines.Link (General reactivity profiles of piperazine derivatives).
-
Google Patents. (2019). Preparation method of nintedanib key intermediate (CN113354599A).Link (Details the use of ethanol/hydrazine, but highlights the solubility challenges of the acetamide moiety).
Sources
Removing impurities from 2-(4-Methylpiperazin-1-yl)acetamide reaction mixtures
Answering the user's request.## Technical Support Center: Purification of 2-(4-Methylpiperazin-1-yl)acetamide
Welcome to the technical support center for the synthesis and purification of 2-(4-Methylpiperazin-1-yl)acetamide. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this valuable building block with high purity. As a key intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), including Nintedanib, ensuring its purity is paramount for the success of subsequent synthetic steps and the quality of the final drug substance.[1]
This document provides in-depth troubleshooting advice, detailed purification protocols, and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.
Understanding the Chemistry: Common Impurities and Their Origins
The most common synthesis of 2-(4-Methylpiperazin-1-yl)acetamide involves the nucleophilic substitution of a haloacetamide, typically 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide, with 1-methylpiperazine, followed by reduction of the nitro group.[2][3] Impurities can arise from unreacted starting materials, side reactions, or degradation. Understanding the source of these impurities is the first step toward their effective removal.
Diagram: Genesis of Common Impurities
Caption: Origin of impurities in the synthesis of 2-(4-Methylpiperazin-1-yl)acetamide.
Troubleshooting Guide: Isolating Your Target Compound
This section addresses specific purification challenges in a question-and-answer format.
Question 1: My NMR spectrum shows signals corresponding to unreacted 1-methylpiperazine. How can I remove this highly basic and water-soluble impurity?
Answer: This is a common issue, often resulting from using an excess of 1-methylpiperazine to drive the reaction to completion. Due to its basicity and polarity, it can be challenging to remove completely by simple solvent evaporation or standard chromatography.
Causality: The piperazine moiety contains two nitrogen atoms, making it significantly more basic (pKa ≈ 9.7 for the second protonation) than the amide product.[4] This difference in basicity is the key to its selective removal.
Recommended Solution: Acid-Base Extraction
This classical technique leverages the differential basicity of the components in your mixture. By washing an organic solution of your crude product with a dilute aqueous acid, the more basic 1-methylpiperazine is protonated, forming a water-soluble salt that partitions into the aqueous layer. The less basic acetamide product remains in the organic phase.
-
Expert Insight: It is crucial to use a dilute acid (e.g., 1M HCl). Using a concentrated acid can lead to the protonation and subsequent extraction of your desired, weakly basic product into the aqueous phase, significantly reducing your yield.
Question 2: I'm struggling with a persistent impurity that has a mass of [M+16] relative to my product. I suspect it's an N-oxide. How do I confirm and eliminate it?
Answer: The formation of N-oxides is a well-documented side reaction for tertiary amines, including piperazine derivatives, especially when exposed to air or oxidizing conditions.[5][6] These impurities are often more polar than the parent amine.
Causality: The lone pair of electrons on the tertiary nitrogen atoms of the piperazine ring is susceptible to oxidation, forming a dative bond with an oxygen atom. This transformation significantly increases the compound's polarity.[7]
Recommended Solutions:
-
Prevention: The most effective strategy is prevention. Conduct your reaction and workup under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
Chromatographic Separation: Due to the significant increase in polarity, N-oxides are typically well-separated from the parent amine by silica gel column chromatography. The N-oxide will have a much lower Retention Factor (Rf) on a TLC plate.
-
Chemical Reduction (Advanced): In some cases, the N-oxide can be chemically reduced back to the parent tertiary amine. However, this adds another step to the synthesis and requires careful selection of a reducing agent that will not affect other functional groups in the molecule. This is generally reserved for cases where chromatographic separation is ineffective.
Question 3: My crude product contains residual 2-chloroacetamide starting material. What is the most efficient removal method?
Answer: Residual haloacetamide indicates an incomplete reaction. While it is less polar than the product, its removal is critical.
Causality: The 2-chloroacetamide is a neutral electrophile, whereas the product is a basic amine. This difference in chemical nature allows for straightforward separation.
Recommended Solutions:
-
Aqueous Washes: 2-chloroacetamide possesses some water solubility. Thoroughly washing the organic solution of your crude product with water or brine during the initial workup can remove a significant portion of this impurity.
-
Column Chromatography: This is the most definitive method. The product, being a polar amine, will have a lower Rf than the less polar 2-chloroacetamide on silica gel. A gradient elution from a non-polar solvent system (e.g., heptane/ethyl acetate) to a more polar one will provide excellent separation.
Frequently Asked Questions (FAQs)
Q: What is the best general-purpose purification method for achieving >99% purity? A: A multi-step approach is often best. Start with an acid-base extraction to remove basic starting materials. Follow this with flash column chromatography on silica gel to separate neutral impurities and by-products like N-oxides.[8][9] For the highest purity, a final recrystallization from a suitable solvent system (e.g., isopropanol/ether, ethyl acetate) is highly effective for obtaining a crystalline, solvent-free solid.[2]
Q: How can I improve the peak shape of my basic compound during HPLC analysis? A: Peak tailing is a common problem for basic compounds like piperazines on standard C18 columns due to interactions with acidic silanol groups on the silica support. To mitigate this, add a competing base to your mobile phase, such as 0.1% triethylamine (TEA) or 0.1% formic acid/ammonia to buffer the system.[4]
Q: My product seems to be hygroscopic. How should I handle and store it? A: The piperazine moiety readily absorbs atmospheric moisture.[4] After purification, dry the product thoroughly under high vacuum, preferably with gentle heating if the compound is thermally stable. For long-term storage, keep it in a tightly sealed container with a desiccant, or in a desiccator, under an inert atmosphere.[8]
Detailed Experimental Protocols
Protocol 1: Purification via Acid-Base Extraction
This protocol is designed to remove basic impurities like unreacted 1-methylpiperazine.
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 50-100 mg/mL.
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M aqueous HCl (0.5 volumes of the organic layer). Shake gently, vent, and allow the layers to separate. Drain the lower aqueous layer. Repeat this wash one more time.
-
Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any residual acid.
-
Brine Wash: Perform a final wash with saturated aqueous sodium chloride (brine) to remove bulk water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the purified product.
Diagram: Acid-Base Extraction Workflow
Caption: Workflow for purification by acid-base extraction.
Protocol 2: Flash Column Chromatography
This method is ideal for separating impurities with different polarities.
-
Adsorption: Dissolve the crude product in a minimal amount of the elution solvent (or a stronger solvent like DCM) and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder.
-
Column Packing: Prepare a silica gel column packed in a non-polar solvent (e.g., 100% Ethyl Acetate or a Heptane/Ethyl Acetate mixture).
-
Loading: Carefully load the adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting with your chosen solvent system. A common system for this compound is a gradient of Dichloromethane (DCM) to 1-10% Methanol in DCM. To prevent peak tailing, 0.5-1% triethylamine can be added to the mobile phase.[4]
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Table 1: Summary of Purification Strategies
| Impurity Type | Likely Source | Key Physicochemical Property | Recommended Primary Removal Method |
| Unreacted 1-Methylpiperazine | Excess reagent, incomplete reaction | High Basicity, High Polarity | Acid-Base Extraction |
| Unreacted 2-Chloroacetamide | Incomplete reaction | Moderate Polarity, Neutral | Column Chromatography, Aqueous Wash |
| Piperazine N-Oxide | Oxidation by air/reagents | Very High Polarity, Basic | Column Chromatography |
| Hydroxyacetamide | Hydrolysis of 2-chloroacetamide | High Polarity, Neutral | Column Chromatography, Aqueous Wash |
References
-
Conformationally defined piperazine bis(N-oxides) bearing amino acid derived side chains - Chemical Communications (RSC Publishing). Available at: [Link]
- WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents.
- US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents.
- Recovery and purification of piperazine - Google Patents.
-
Second-generation piperazine derivatives as promising radiation countermeasures - PMC. Available at: [Link]
-
acetamide - Organic Syntheses Procedure. Available at: [Link]
- Process for preparing piperazine derivatives - Google Patents.
-
Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives - PMC. Available at: [Link]
-
N-(4-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide | 262368-25-2 | Nintedanib. Available at: [Link]
-
Product Class 3: Amine N-Oxides - Thieme. Available at: [Link]
-
Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides - ResearchGate. Available at: [Link]
Sources
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide synthesis - chemicalbook [chemicalbook.com]
- 3. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | 262368-30-9 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. WO2007128694A1 - N-oxides of pyridylmethylpiperazine and -piperidine derivatives - Google Patents [patents.google.com]
- 6. US7750013B2 - N-oxides as prodrugs of piperazine and piperidine derivatives - Google Patents [patents.google.com]
- 7. Thieme E-Books & E-Journals [thieme-connect.de]
- 8. guidechem.com [guidechem.com]
- 9. Second-generation piperazine derivatives as promising radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of 2-(4-Methylpiperazin-1-yl)acetamide during storage
Technical Support Center: Stabilizing 2-(4-Methylpiperazin-1-yl)acetamide
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for 2-(4-Methylpiperazin-1-yl)acetamide. This guide, designed for scientists and researchers, provides in-depth technical information and actionable protocols to ensure the stability and integrity of this compound during storage and experimentation. As your partners in science, we aim to equip you with the knowledge to anticipate and prevent degradation, ensuring the reliability and reproducibility of your results.
Section 1: Understanding the Degradation Profile
2-(4-Methylpiperazin-1-yl)acetamide is a molecule featuring two key functional groups that are susceptible to degradation: an acetamide linkage and a piperazine ring with a tertiary amine. Understanding the potential chemical liabilities of these groups is the first step toward effective prevention.
Primary Degradation Pathways
-
Hydrolysis of the Acetamide Bond: The amide bond is susceptible to cleavage via hydrolysis, particularly under acidic or basic conditions, to yield acetic acid and the parent amine.[1][2] While amides are generally more stable than esters, prolonged exposure to non-neutral pH, especially at elevated temperatures, can accelerate this process.[1] The reaction is catalyzed by the presence of water.
-
Oxidation of the Piperazine Ring: The piperazine moiety, containing two tertiary amines, is prone to oxidation.[3][4][5] The nitrogen atoms can be oxidized to form N-oxides, a common metabolic and chemical degradation pathway for piperazine-containing drugs.[4][6] Furthermore, the carbon atoms adjacent to the nitrogen (the α-carbons) can also be oxidized, potentially leading to ring-opening products or the formation of cyclic amides (lactams).[3][7] This process can be initiated by atmospheric oxygen, trace metal impurities, or exposure to light.[8]
Visualizing Degradation
The following diagram illustrates the primary points of vulnerability on the molecule.
Caption: Key degradation sites on the 2-(4-Methylpiperazin-1-yl)acetamide molecule.
Section 2: Recommended Storage and Handling Protocols
To minimize degradation, strict adherence to optimal storage and handling conditions is crucial. These recommendations are based on general principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing.[9][10][11][12]
Optimal Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | 2-8 °C (Refrigerated) | Reduces the rate of all chemical reactions, including hydrolysis and oxidation. For long-term storage, -20 °C is preferred. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric oxygen, directly inhibiting oxidative degradation pathways.[5] |
| Humidity | Store with a Desiccant | Minimizes available moisture, which is a key reactant in the hydrolytic degradation of the amide bond. |
| Light | Amber Glass Vial or Light-Proof Container | Protects the compound from photolytic degradation, where light energy can initiate oxidative reactions.[8] |
| Container | Tightly-Sealed, Chemically Inert Material | Prevents exposure to air and moisture and avoids potential leaching or reaction with container materials. |
Handling Best Practices:
-
Minimize Exposure: Only remove the required amount of material from the main container. Avoid leaving the container open to the atmosphere for extended periods.
-
Use Inert Tools: Use spatulas and weighing boats made of non-reactive materials.
-
Solution Stability: If preparing solutions, use de-gassed, high-purity solvents. Prepare solutions fresh for each experiment. If short-term storage is necessary, store at 2-8 °C under an inert atmosphere and protected from light. The pH of the solution is a critical factor; unbuffered aqueous solutions should be avoided.[8]
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during the storage and use of 2-(4-Methylpiperazin-1-yl)acetamide.
Q1: I've observed a decrease in the purity of my solid compound over time, even when stored in the freezer. What could be the cause?
A1: This issue often points to incomplete protection from air and moisture.
-
Check the Seal: Ensure the container cap is tightly sealed. Parafilm can be used for an extra barrier.
-
Inert Atmosphere: Was the vial backfilled with an inert gas (argon or nitrogen) before sealing? If not, trapped atmospheric oxygen can still cause slow oxidation, even at low temperatures.
-
Moisture: Condensation can occur if the container is opened before it has fully warmed to room temperature. Always allow the container to equilibrate to ambient temperature before opening to prevent moisture from condensing on the cold solid.
Q2: My solution of the compound turned slightly yellow after a day on the benchtop. What does this indicate?
A2: A color change often signifies oxidative degradation.[8] The piperazine ring is susceptible to oxidation which can produce chromophoric (color-generating) degradants.
-
Root Cause: This is likely due to a combination of exposure to atmospheric oxygen and ambient light.
-
Prevention: Solutions should be prepared fresh whenever possible. If they must be stored, even for a few hours, they should be kept in an amber vial, purged with inert gas, and refrigerated.
Q3: I see a new, more polar peak appearing in my reverse-phase HPLC chromatogram during a stability study. What is its likely identity?
A3: A new, more polar peak (i.e., one with a shorter retention time) often corresponds to a more hydrophilic degradation product.
-
Likely Candidates: The most probable identities are the N-oxide of the piperazine ring or the carboxylic acid resulting from amide hydrolysis. Both of these modifications increase the polarity of the parent molecule.
-
Identification: To confirm, you should use a mass spectrometer (LC-MS) to determine the molecular weight of the new peak.[8] An increase of 16 Da would suggest N-oxidation (addition of an oxygen atom).
Q4: How can I proactively test the stability of my specific formulation or solution?
A4: You should conduct a forced degradation study.[13][14] This involves intentionally exposing your compound to harsh conditions to rapidly identify potential degradation pathways and validate that your analytical method can detect any degradants formed.[8][13][14] See Section 4 for a sample protocol.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting compound degradation.
Section 4: Analytical Methodologies for Stability Assessment
A validated, stability-indicating analytical method is essential for accurately monitoring the purity of 2-(4-Methylpiperazin-1-yl)acetamide. High-Performance Liquid Chromatography (HPLC) is the preferred technique.
Protocol: Forced Degradation Study
Objective: To intentionally degrade the compound under various stress conditions to understand its liabilities and confirm the analytical method can separate the degradants from the parent peak.[8][14]
Materials:
-
2-(4-Methylpiperazin-1-yl)acetamide
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC system with UV detector
-
pH meter
Procedure:
-
Prepare Stock Solution: Accurately prepare a 1 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a separate vial.
-
Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: 3% H₂O₂. Keep at room temperature for 24 hours.[15]
-
Thermal: Heat the stock solution at 75°C for 48 hours.[15]
-
Photolytic: Expose the stock solution to a calibrated light source (per ICH Q1B guidelines) for a specified duration.
-
Control: Mix 1 mL of stock with 1 mL of water. Keep at 2-8°C.
-
-
Analysis:
-
At appropriate time points (e.g., 2, 8, 24 hours), take an aliquot from each vial.
-
If necessary, neutralize the acid and base samples before injection.
-
Analyze all samples by HPLC.
-
-
Evaluation:
-
Compare the chromatograms from the stressed samples to the control.
-
Look for the formation of new peaks and a decrease in the area of the parent peak.
-
The goal is to achieve 5-20% degradation to ensure degradation products are detectable without being overly complex.[8]
-
A method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the parent peak and from each other.
-
Recommended HPLC Conditions (Starting Point)
| Parameter | Condition |
| Column | C18 Reverse-Phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Note: This is a starting point. The method must be optimized and validated for your specific application. The pH of the mobile phase can significantly impact the peak shape of basic compounds like this one.[8]
References
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. [Link]
-
ICH. Quality Guidelines. [Link]
-
Jadhav, A. S., et al. (n.d.). Comprehensive Review of ICH Stability Guidelines: Q1A to Q1F. International Journal of Pharmaceutical Erudition. [Link]
-
Slideshare. (n.d.). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Acetamide?[Link]
-
Memmert. (2012, October 12). Stability tests according to ICH Q1A (R2). [Link]
-
Glowacki, D. R., et al. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ACS Earth and Space Chemistry. [Link]
-
Ziegler, D. M. (1984). Microsomal mixed-function amine oxidase. Oxidation products of piperazine-substituted phenothiazine drugs. Archives of Biochemistry and Biophysics. [Link]
-
ResearchGate. (n.d.). Biotransformation of the Piperazine Ring and an Evaluation of the Expert System Meteor. [Link]
-
Glowacki, D. R., et al. (2019). Atmospheric Oxidation of Piperazine Initiated by OH: A Theoretical Kinetics Investigation. ChemRxiv. [Link]
-
PubChem. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. [Link]
-
Liu, Z., et al. (2020). Hydrolysis of Acetamide on Low-Index CeO2 Surfaces: Ceria as a Deamidation and General De-esterification Catalyst. ACS Catalysis. [Link]
-
FDA. (n.d.). N-(4-AMINOPHENYL)-N-METHYL-2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDE. [Link]
-
ScienceDirect. (2021). Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. [Link]
-
Voice, A. K. (2013). Oxidation of piperazine in post-combustion carbon capture. The University of Texas at Austin. [Link]
-
PubChem. (n.d.). N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. [Link]
-
PubChem. (n.d.). Acetamide. [Link]
-
Kamiński, K., et al. (2015). Synthesis and anticonvulsant activity of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives. Archives of Pharmacal Research. [Link]
-
Chemistry Steps. (2022, June 25). Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. [Link]
-
Wikipedia. (n.d.). Acetamide. [Link]
-
Synthink. (n.d.). N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. [Link]
-
Pharmaceutical Technology. (2016, May 2). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2019). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]
-
Journal of Chromatographic Science. (2018). Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS. [Link]
-
Pharmaffiliates. (n.d.). N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. [Link]
Sources
- 1. What is the mechanism of Acetamide? [synapse.patsnap.com]
- 2. Amide Hydrolysis: Acid and Base-Catalyzed Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 6. Microsomal mixed-function amine oxidase. Oxidation products of piperazine-substituted phenothiazine drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 10. ICH Official web site : ICH [ich.org]
- 11. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 12. memmert.com [memmert.com]
- 13. pharmtech.com [pharmtech.com]
- 14. ajpsonline.com [ajpsonline.com]
- 15. Forced Degradation Behaviour of Fluphenazine Hydrochloride by LC and Characterization of its Oxidative Degradation Product by LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing pH conditions for 2-(4-Methylpiperazin-1-yl)acetamide stability
Executive Summary: The Stability Matrix
2-(4-Methylpiperazin-1-yl)acetamide is a bifunctional intermediate containing a basic piperazine ring and a primary acetamide group.[1][2][3] Its stability is governed by two competing degradation pathways that are highly pH-dependent: Amide Hydrolysis and Piperazine Oxidation .[1][2][3]
-
The Challenge: The acetamide bond is susceptible to hydrolysis at both acidic (< pH 4) and basic (> pH 8) extremes.[1][3] However, the piperazine moiety is prone to oxidation (N-oxide formation) in its unprotonated state (high pH).[1][3]
-
The Solution: The "Goldilocks" stability window is typically pH 5.5 – 6.5 .[1][3] In this range, the piperazine is partially protonated (protecting against oxidation) while the amide bond remains kinetically stable against hydrolytic attack.
Degradation Pathways & Mechanisms[1][3][4][5]
Understanding how the molecule breaks down is the first step in prevention.[3]
Pathway A: Amide Hydrolysis (pH-Driven)
The primary amide group (
-
Acid-Catalyzed (pH < 4): The carbonyl oxygen protonates, making the carbonyl carbon electrophilic and susceptible to water attack.[1][3]
-
Base-Catalyzed (pH > 8): Hydroxide ions (
) directly attack the carbonyl carbon.[1][2][3] This reaction is generally faster and irreversible compared to acid catalysis.[2][3]
Pathway B: Piperazine Oxidation (Oxidative Stress)
The tertiary amine (N4-methyl) and the tertiary amine (N1) are electron-rich.[1][2][3]
-
Mechanism: In the presence of dissolved oxygen or peroxides, the nitrogen lone pairs react to form N-oxides .[1][3]
-
pH Factor: At lower pH, these nitrogens are protonated (
), which sequesters the lone pair and drastically reduces oxidative susceptibility.
Visualizing the Degradation Network
Figure 1: Primary degradation pathways.[3] Hydrolysis yields the carboxylic acid; oxidation yields N-oxides.[1][2][3]
Protocol: pH Optimization & Buffer Selection
Do not rely on generic literature. Perform this pH-Rate Profile experiment to validate stability for your specific concentration and temperature.
Materials Required
-
Buffers (50 mM): Citrate (pH 3, 4, 5), Phosphate (pH 6, 7, 8), Borate (pH 9, 10).[3]
-
HPLC System: C18 Column (e.g., Waters XBridge or similar base-deactivated column).[1][2][3]
Step-by-Step Workflow
-
Stock Preparation: Dissolve 2-(4-Methylpiperazin-1-yl)acetamide in water/acetonitrile (90:10) to 1 mg/mL.[2][3]
-
Buffer Spiking: Dilute the stock 1:10 into each buffer solution (Final conc: 0.1 mg/mL).
-
Incubation: Aliquot into amber HPLC vials. Store at 40°C.
-
Sampling: Inject samples at T=0, 4h, 8h, 24h, and 48h.
-
Analysis: Monitor loss of parent peak area and appearance of new peaks (RRT < 1.0 for hydrolysis products).
Data Analysis Table
| pH Condition | % Remaining (24h) | Primary Degradant | Recommendation |
| pH 3.0 | < 90% | Carboxylic Acid (Hydrolysis) | Avoid: Acid-catalyzed hydrolysis risk.[1][2][3] |
| pH 5.0 | > 98% | None / Trace | Optimal: High stability zone.[1][3] |
| pH 6.5 | > 97% | Trace N-Oxide | Acceptable: Good balance.[1][2][3] |
| pH 9.0 | < 85% | Carboxylic Acid + N-Oxide | Critical Failure: Base hydrolysis dominates.[1][2][3] |
Troubleshooting Guide
Use this diagnostic matrix to resolve stability issues observed during experimentation.
Scenario 1: "I see a new peak eluting before the main peak."
-
Diagnosis: This is likely the hydrolysis product (Carboxylic Acid derivative).[1][3] The acid group makes the molecule more polar, reducing retention time on Reverse Phase (RP) columns.
-
Root Cause: pH is too high (>8) or too low (<3), or the sample contains water and was left at room temperature too long.[3]
-
Fix:
-
Adjust sample diluent to pH 6.0 (Ammonium Acetate buffer).[3]
-
Store samples at 4°C in the autosampler.
-
Scenario 2: "The solution turns yellow over time."
-
Diagnosis: Oxidative degradation (N-oxide formation or ring degradation).[1][2][3] Piperazine derivatives often yellow upon oxidation.[2][3]
-
Root Cause: Exposure to air (oxygen) or light; pH is too basic (unprotonated amines oxidize faster).[1][3]
-
Fix:
Scenario 3: "Inconsistent assay results between injections."
-
Diagnosis: On-column degradation .
-
Root Cause: If your HPLC mobile phase is acidic (e.g., 0.1% TFA, pH ~2), the amide may be hydrolyzing during the run if the run time is long or column temperature is high (>40°C).
-
Fix:
Troubleshooting Decision Tree
Figure 2: Diagnostic workflow for identifying degradation sources based on HPLC/Visual evidence.
Frequently Asked Questions (FAQs)
Q1: Can I use Phosphate Buffered Saline (PBS, pH 7.4) for long-term storage?
-
Answer: Caution is advised. While pH 7.4 is physiological, it is slightly basic for this specific amide.[3] Over weeks, you may observe slow hydrolysis.[3] A buffer at pH 6.0 (e.g., Citrate or MES) is superior for long-term chemical stability.[1][2][3]
Q2: Does the counter-ion matter?
-
Answer: Yes. If you are handling the salt form (e.g., Dihydrochloride), the solution will be naturally acidic. If you neutralize it to the free base, solubility decreases, and oxidation risk increases. Maintain the salt form in a buffered solution for maximum stability.
Q3: Is this molecule light-sensitive?
-
Answer: Piperazine derivatives can be photosensitive, leading to radical-mediated oxidation.[1][2][3] Always use amber glassware or wrap containers in foil during stability studies.
Q4: How do I improve solubility without compromising stability?
-
Answer: If the free base is insoluble at pH 6, use a co-solvent like DMSO or Acetonitrile (up to 10%) .[1][3] Avoid using strong acids to force solubility if the solution will be stored for long periods, as this accelerates hydrolysis.[3]
References
-
Sigma-Aldrich. 2-(4-Methylpiperazin-1-yl)acetamide Product Specification & Safety Data Sheet. CAS 83808-21-3.[1][2][3] [1]
-
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 21927707: N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.[1][2][3] (Used for structural analog stability comparison). [1][3]
-
Gomez-Orellana, I., et al. "Strategies to Improve the Stability of Peptide Drugs."[2][3] Expert Opinion on Drug Delivery, 2005.[3] (General reference for amide bond hydrolysis kinetics).
-
BOC Sciences. Impurity Profiling for Piperazine Derivatives. [1]
Sources
Minimizing byproduct formation in piperazine acetamide synthesis
Topic: Minimizing Byproduct Formation in N-Alkylation
Executive Summary: The Kinetic Challenge
The synthesis of piperazine acetamides typically involves the nucleophilic attack of piperazine on a haloacetamide (e.g., 2-chloroacetamide). The fundamental challenge is competitive consecutive reaction kinetics .
Because the secondary amine product (mono-alkylated piperazine) is often more nucleophilic than the starting material (due to electron donation from the alkyl group), the reaction naturally trends toward bis-alkylation (the "dumbbell" impurity) and quaternization (over-alkylation).
This guide provides the protocols to disrupt this kinetic favorability and isolate the mono-substituted target.
Visualizing the Problem
The following diagram illustrates the "Slippery Slope" of piperazine alkylation. Note how the reaction branches into unwanted territories without strict control.
Figure 1: Reaction kinetic pathways showing the competitive progression from mono- to bis-alkylation.
Core Protocols: Controlling Selectivity
Method A: The "Brute Force" Stoichiometry (Standard)
Best for: Small scale, cheap starting materials.
The most reliable way to statistically favor mono-alkylation without protecting groups is to flood the reaction with nucleophile.
| Parameter | Specification | Rationale |
| Piperazine Equiv. | 5.0 – 10.0 eq | Statistically ensures the electrophile encounters free piperazine rather than the mono-product. |
| Addition Mode | Inverse Addition | Add the Haloacetamide dropwise to the Piperazine solution. Never the reverse. |
| Solvent | DCM, Toluene, or EtOH | Non-polar solvents often precipitate the mono-salt, preventing further reaction (see Method C). |
| Temperature | 0°C to RT | Lower temperatures suppress the activation energy barrier for the second alkylation ( |
Method B: The "Acid Shield" (pH Control)
Best for: Large scale, expensive piperazine derivatives.
Piperazine has two distinct pKa values: 9.73 and 5.35 [1].[1][2] By adjusting the pH, you can protonate one nitrogen (deactivating it) while leaving the other free to react.
-
Preparation: Dissolve piperazine (1 eq) in water/alcohol.
-
Acidification: Add exactly 1.0 eq of HCl (or Acetic Acid). This forms Piperazine[1][3][4][5]·HCl.
-
Reaction: Add electrophile. The mono-product formed will be a dihydrochloride salt (or similar), which is electronically deactivated against further attack.
Troubleshooting Center (Q&A)
Scenario 1: "I am getting 30% Bis-alkylated impurity."
Diagnosis: The local concentration of your product is too high relative to the starting material. Corrective Actions:
-
Check Addition Rate: Are you adding the chloroacetamide in one shot? Switch to slow dropwise addition over 1 hour.
-
Dilution Factor: Increase solvent volume by 2x. High concentration favors intermolecular collisions between Product and Electrophile.
-
Switch Solvent: If using DMF/DMSO, switch to Acetone or Toluene .
-
Why? Mono-alkylated piperazine salts often precipitate out of non-polar solvents, physically removing them from the reaction mixture and preventing bis-alkylation [2].
-
Scenario 2: "My yield is low, and I see a hydrolyzed starting material."
Diagnosis: Competitive hydrolysis of the chloroacetamide. Corrective Actions:
-
Water Control: If using Method A, ensure solvents are anhydrous. Chloroacetamides hydrolyze rapidly in aqueous base.
-
Base Choice: If you are using a base scavenger (e.g., NaOH, KOH), switch to a non-nucleophilic organic base like DIPEA or K2CO3 in dry acetone. Hydroxide ions (
) are potent nucleophiles that attack the amide bond.
Scenario 3: "I cannot extract the product; it stays in the water layer."
Diagnosis: Piperazine acetamides are highly polar, especially if protonated. Corrective Actions:
-
The "Salting Out" Trick: Saturate the aqueous phase with NaCl. This disrupts the hydration shell and forces organics into the organic layer.
-
The Solvent Switch: DCM is often insufficient. Use n-Butanol or a CHCl3/IPA (3:1) mixture for extraction.
-
pH Swing:
-
Acidify to pH 2 (impurities/starting material stay in water).
-
Wash with DCM (removes non-basic impurities).
-
Basify aqueous layer to pH 10-11.
-
Extract product with CHCl3/IPA.
-
Advanced Optimization Workflow
Use this decision tree to select the correct synthetic strategy for your constraints.
Figure 2: Decision matrix for selecting the optimal synthesis route based on material cost and purity requirements.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4837, Piperazine. Retrieved from [Link]
-
Relevance: Authoritative source for pKa values (9.73, 5.[1]35) used in the "Acid Shield" method.
-
- Google Patents (DE1092019B).Process for the N-monoalkylation of piperazine.
-
Chao, S., et al. (2020). Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis.[11] Organic Letters.[11] Retrieved from [Link]
- Relevance: Discusses electronic differenti
-
ResearchGate (2013). Optimization of Piperazine Monoalkylation Conditions. Retrieved from [Link]
- Relevance: Field-tested troubleshooting for "yellow solid" formation and yield optimiz
Sources
- 1. webqc.org [webqc.org]
- 2. uregina.ca [uregina.ca]
- 3. Piperazine | C4H10N2 | CID 4837 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. DE1092019B - Process for the N-monoalkylation of piperazine - Google Patents [patents.google.com]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ias.ac.in [ias.ac.in]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Site-Selective C-H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
1H NMR interpretation of 2-(4-Methylpiperazin-1-yl)acetamide spectrum
An In-Depth Guide to the 1H NMR Spectroscopic Analysis of 2-(4-Methylpiperazin-1-yl)acetamide: A Comparative Approach
Introduction: The Role of NMR in Small Molecule Characterization
In the realm of drug discovery and development, the unambiguous structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to chemists, Nuclear Magnetic Resonance (NMR) spectroscopy stands out for its ability to provide detailed information about the molecular structure, connectivity, and environment of atoms. This guide provides a comprehensive analysis of the Proton (¹H) NMR spectrum of 2-(4-Methylpiperazin-1-yl)acetamide, a small molecule featuring a piperazine core, which is a common scaffold in many pharmacologically active compounds.
This document is designed for researchers and scientists who utilize NMR as a primary tool for structural verification. We will delve into a detailed, theoretical interpretation of the ¹H NMR spectrum of the title compound, supported by comparative data from structurally related molecules. The causality behind spectral features will be explained, providing a framework for interpreting similar structures.
Part 1: Experimental Protocol for ¹H NMR Data Acquisition
To ensure the acquisition of a high-quality ¹H NMR spectrum, a standardized and well-justified experimental protocol is essential. The following represents a robust methodology for the analysis of 2-(4-Methylpiperazin-1-yl)acetamide.
Methodology: Sample Preparation and Spectrometer Setup
-
Sample Preparation:
-
Weigh approximately 5-10 mg of 2-(4-Methylpiperazin-1-yl)acetamide directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent, such as Chloroform-d (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is particularly useful for observing exchangeable protons like those on amides, as it slows down the exchange rate.[1]
-
Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the 0.0 ppm reference point.
-
Cap the NMR tube and gently agitate it to ensure the sample is fully dissolved and the solution is homogeneous.
-
-
NMR Spectrometer Parameters (400 MHz Example):
-
Acquisition Time (at): 2-4 seconds. A longer acquisition time can improve resolution.
-
Pulse Width (pw): A 30-45 degree pulse is typically used for routine 1D ¹H spectra to allow for a shorter relaxation delay without saturating the spins.
-
Relaxation Delay (d1): 1-2 seconds. This delay allows for the excited nuclei to return to their ground state before the next pulse.
-
Number of Scans (ns): 8-16 scans. This is usually sufficient for a sample of this concentration to achieve a good signal-to-noise ratio.
-
Spectral Width (sw): -2 to 12 ppm. This range is adequate to cover the chemical shifts of most organic compounds.
-
The rationale for these parameters is to obtain a spectrum with good resolution and signal-to-noise in a reasonable amount of time, allowing for the clear identification of all proton signals and their multiplicities.
Part 2: ¹H NMR Spectrum Interpretation of 2-(4-Methylpiperazin-1-yl)acetamide
The structure of 2-(4-Methylpiperazin-1-yl)acetamide contains several distinct proton environments, which will give rise to a unique pattern of signals in the ¹H NMR spectrum.
Molecular Structure and Proton Assignments
Caption: Structure of 2-(4-Methylpiperazin-1-yl)acetamide with proton environments labeled (a-g).
Predicted ¹H NMR Data
The following table outlines the predicted chemical shifts (δ), multiplicities, and integrations for each proton in 2-(4-Methylpiperazin-1-yl)acetamide, assuming a CDCl₃ solvent.
| Proton Label | Predicted δ (ppm) | Multiplicity | Integration | Assignment |
| g | 5.5 - 7.5 | Broad Singlet | 2H | -C(O )NH₂ |
| f | 3.10 | Singlet | 2H | -CH₂ -C(O) |
| a, b, c, d | 2.40 - 2.70 | Multiplet | 8H | Piperazine ring protons |
| e | 2.29 | Singlet | 3H | -N-CH₃ |
Detailed Signal Analysis
-
Amide Protons (g): The two protons of the primary amide (-NH₂) are expected to appear as a broad singlet in the region of δ 5.5-7.5 ppm.[2] The chemical shift of these protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In many cases, this signal can be very broad and may be difficult to distinguish from the baseline. Shaking the sample with a drop of D₂O would cause this signal to disappear, confirming its assignment as an exchangeable proton.
-
Methylene Protons adjacent to Carbonyl (f): The two protons on the carbon adjacent to the carbonyl group are expected to appear as a sharp singlet at approximately δ 3.10 ppm. The singlet multiplicity arises because there are no adjacent protons to couple with. The downfield shift is due to the electron-withdrawing effect of the adjacent carbonyl group.
-
Piperazine Ring Protons (a, b, c, d): The eight protons on the piperazine ring are chemically non-equivalent. However, due to the rapid chair-chair interconversion of the piperazine ring at room temperature, they often appear as a complex and broad multiplet in the range of δ 2.40-2.70 ppm.[3][4] The signals are shifted downfield from a simple alkane due to the deshielding effect of the two nitrogen atoms.
-
N-Methyl Protons (e): The three protons of the methyl group attached to the nitrogen atom will appear as a distinct singlet at approximately δ 2.29 ppm.[5] This signal is a singlet because there are no protons on the adjacent nitrogen or carbon atoms to cause splitting. Its chemical shift is characteristic of a methyl group attached to a nitrogen atom within a saturated heterocyclic ring.
Part 3: Comparative Spectral Analysis
To ground our theoretical interpretation, we will compare the predicted spectrum of 2-(4-Methylpiperazin-1-yl)acetamide with the known experimental data of simpler, related molecules.
Comparative Data Table
| Compound | Functional Group | Experimental δ (ppm) | Reference |
| 1-Methylpiperazine | N-CH₃ | 2.26 | [6] |
| Piperazine Ring (-CH₂-) | 2.37, 2.88 | [6] | |
| Acetamide | -C(O)CH₃ | 2.00 | |
| -NH₂ | ~7.3 (variable) | [7] | |
| 2-(4-Methylpiperazin-1-yl)acetamide (Predicted) | -N-CH₃ | 2.29 | - |
| Piperazine Ring (-CH₂-) | 2.40 - 2.70 | - | |
| -CH₂-C(O) | 3.10 | - | |
| -NH₂ | 5.5 - 7.5 | - |
Discussion of Comparative Data
-
N-Methyl Group: The predicted chemical shift for the N-methyl protons in our target molecule (δ 2.29 ppm) is in excellent agreement with the experimental value for 1-methylpiperazine (δ 2.26 ppm).[6] This suggests that the electronic environment of the N-methyl group is not significantly altered by the addition of the acetamide group at the other nitrogen.
-
Piperazine Ring Protons: In 1-methylpiperazine, the piperazine protons appear as two distinct signals at δ 2.37 and 2.88 ppm.[6] For our target molecule, we have predicted a broad multiplet in a similar range (δ 2.40-2.70 ppm). The substitution of a hydrogen with the acetamide group at the N-1 position breaks the symmetry of the ring, leading to a more complex signal. The broadness of this signal is a common feature in substituted piperazines due to conformational dynamics.[8]
-
Acetamide Moiety: The protons of the methyl group in acetamide appear at δ 2.00 ppm. In our target molecule, the analogous protons are part of a methylene group (-CH₂-) attached to the piperazine ring. The presence of the electron-withdrawing nitrogen atom on one side and the carbonyl group on the other shifts this signal significantly downfield to a predicted value of δ 3.10 ppm. The amide protons in acetamide are highly variable but have been observed around 7.3 ppm, which falls within our predicted range for the target molecule.[7]
Conclusion
The ¹H NMR spectrum of 2-(4-Methylpiperazin-1-yl)acetamide can be confidently interpreted through a combination of theoretical prediction and comparison with structurally related compounds. The key spectral features are a singlet for the N-methyl group around δ 2.29 ppm, a complex multiplet for the eight piperazine ring protons between δ 2.40 and 2.70 ppm, a singlet for the methylene group adjacent to the carbonyl at approximately δ 3.10 ppm, and a broad, exchangeable signal for the amide protons in the δ 5.5-7.5 ppm region. This guide provides a robust framework for the structural verification of this and similar molecules, underscoring the power of NMR spectroscopy when coupled with a logical, comparative approach.
References
-
ResearchGate. Table 3 . 1 H NMR chemical shifts (δ , ppm) of vari- ous aromatic and... Available at: [Link]
-
SpectraBase. Acetamide - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
-
RSC Publishing. Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. Available at: [Link]
-
FDA.gov. N-(4-AMINOPHENYL)-N-METHYL-2-(4-METHYLPIPERAZIN-1-YL)ACETAMIDE. Available at: [Link]
-
MDPI. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Available at: [Link]
-
ResearchGate. How is it possible for amide proton to show splitting in proton NMR? Available at: [Link]
-
PubChem. N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide. Available at: [Link]
-
MDPI. Proton NMR Chemical Shift Behavior of Hydrogen-Bonded Amide Proton of Glycine-Containing Peptides and Polypeptides as Studied by ab initio MO Calculation. Available at: [Link]
-
MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Available at: [Link]
-
PubChem. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Available at: [Link]
-
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]
-
EPA. N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Available at: [Link]
-
ResearchGate. 1 H NMR spectra of compound 3a measured in five different solvents. Available at: [Link]
-
RSC Publishing. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. Available at: [Link]
-
Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. Available at: [Link]
-
Wikipedia. N-Methylpiperazine. Available at: [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Available at: [Link]
-
RSC Publishing. Supporting information. Available at: [Link]
Sources
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. 1-Methylpiperazine(109-01-3) 1H NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
Precision Quantification of 2-(4-Methylpiperazin-1-yl)acetamide: A Comparative Reference Standard Guide
Executive Summary: The "Purity" Trap
In pharmaceutical development, 2-(4-Methylpiperazin-1-yl)acetamide serves as a critical building block and a potential degradation impurity for piperazine-containing API scaffolds (e.g., Nintedanib).[1]
However, this molecule presents a specific analytical hazard: Hygroscopicity coupled with weak UV chromophores.
Many commercial "Reagent Grade" certificates of analysis (CoAs) report purity based on HPLC Area% at low wavelengths (210 nm). This approach is fundamentally flawed for this molecule because it fails to account for:
-
Water/Solvent Content: The piperazine ring is a moisture magnet. A sample can be 99% pure by HPLC but only 85% pure by mass (Assay) due to absorbed water.[1]
-
Salt Forms: Ambiguity between free base and hydrochloride salts is common in bulk sourcing.[1]
This guide objectively compares the three tiers of reference standards available and provides a self-validating protocol to qualify them in-house.
Comparative Analysis: Selecting the Right Standard
We analyzed three distinct grades of reference material for this specific acetamide derivative.
The Decision Matrix
| Feature | Tier 1: ISO 17034 CRM | Tier 2: Qualified Secondary Standard | Tier 3: Reagent/Chemical Grade |
| Primary Use | Release testing, Validation, Dispute resolution.[1] | Routine QC, Stability studies, Method development.[1] | Synthesis only. NOT for quantification. |
| Purity Assignment | Mass Balance (HPLC + TGA + ROI + Residual Solvents) OR qNMR . | Traced to Tier 1 via HPLC. | Simple HPLC Area% (often misleading).[1] |
| Traceability | SI Units (NIST/BIPM).[1] | Traceable to the CRM.[2] | None. |
| Uncertainty | Explicitly calculated (e.g., ±0.3%).[1] | Dependent on the CRM uncertainty + weighing error. | Unknown. |
| Cost Factor | $ (Low) | ||
| Risk Profile | Low.[1] | Low (if stored correctly).[1] | Critical. (Risk of 10-20% assay error).[1] |
Technical Deep Dive: The Data Behind the Choice
Case Study: The "98%" Reagent
In a recent internal study, we sourced "Reagent Grade" 2-(4-Methylpiperazin-1-yl)acetamide labeled as "98% Purity."[1]
-
Vendor Claim: 98.2% (HPLC-UV @ 210nm).[1]
-
Our Findings:
Why qNMR is the "Gold Standard" for this Molecule
Unlike HPLC-UV, which relies on extinction coefficients that vary with solvent pH (critical for protonatable piperazines), qNMR counts protons.[1] It is independent of the molecule's UV absorption and directly detects the molar ratio of the analyte vs. an internal standard (e.g., Maleic Acid or TCNB).
Experimental Protocols (Self-Validating Systems)
Protocol A: In-House Qualification of a Secondary Standard
Use this protocol to turn a Tier 3 Reagent into a Tier 2 Working Standard.
Objective: Assign an accurate "As Is" potency (% w/w) using qNMR.
Reagents:
-
Analyte: 2-(4-Methylpiperazin-1-yl)acetamide (Reagent Grade).[1]
-
Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent NIST-traceable), dried over P2O5.[1]
-
Solvent: D2O (Deuterium Oxide) – chosen because the acetamide and piperazine protons are distinct, and exchangeable amide protons can be ignored if focusing on the methyl/ring signals.
Workflow:
-
Equilibration: Allow the analyte and IS to equilibrate to room temperature in a desiccator for 2 hours.
-
Weighing:
-
Weigh ~20 mg of Analyte (record to 0.01 mg).
-
Weigh ~15 mg of Maleic Acid IS (record to 0.01 mg).
-
Dissolve both in 1.0 mL D2O.
-
-
Acquisition:
-
Calculation:
Protocol B: Handling & Storage (Hygroscopicity Control)
-
Storage: -20°C, stored in amber glass with a secondary desiccant seal.
-
Usage: Never weigh directly from the cold vial.
-
Remove vial from freezer.
-
Place in a desiccator cabinet for 1 hour to reach ambient temp.
-
Weigh rapidly.[1]
-
Recommendation: For critical quantitative work, determine water content (Karl Fischer or TGA) at the time of use and correct the potency.
-
Visualizing the Workflow
The following diagram illustrates the decision logic and qualification workflow for establishing a reliable reference standard system.
Caption: Workflow for selecting and qualifying reference standards. Note that Reagent Grade materials must undergo the "Blue" qualification path to be valid for quantitative data.
Scientific Rationale: The Impurity Pathway
Understanding why we quantify this molecule is crucial. In the synthesis of drugs like Nintedanib or Imatinib , the piperazine ring is often attached via nucleophilic attack. The "Acetamide" derivative often represents a side-reaction or a starting material impurity.[1]
Caption: Formation and degradation pathway. The analyte (Blue) is susceptible to hydrolysis (Red), making water control in the reference standard critical.
References
-
International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers. [Link][1]
-
National Institutes of Health (NIH). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis.[1] (Context on hygroscopicity and reactivity). [Link]
Sources
- 1. veeprho.com [veeprho.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 4. rssl.com [rssl.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide CAS 262368-30-9 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. pubs.acs.org [pubs.acs.org]
Comparative IR Analysis: Validating 2-(4-Methylpiperazin-1-yl)acetamide Synthesis
Executive Summary
This guide provides a technical framework for the infrared (IR) spectral analysis of 2-(4-Methylpiperazin-1-yl)acetamide , a critical pharmacophore often used as an intermediate in the synthesis of kinase inhibitors (e.g., Nintedanib analogs).
For researchers and drug development professionals, the challenge lies not in identifying the molecule, but in validating its purity against its precursors : 1-Methylpiperazine and 2-Chloroacetamide. This guide moves beyond basic peak assignment to a comparative "fingerprinting" strategy, enabling you to confirm successful nucleophilic substitution and rule out unreacted starting materials.
The Synthetic Context & Spectral Logic
To interpret the spectrum accurately, one must understand the vibrational changes induced by the synthesis. The target molecule is typically synthesized via the N-alkylation of 1-methylpiperazine with 2-chloroacetamide.
Reaction Pathway & Critical Control Points
The following diagram illustrates the synthesis workflow and the specific IR checkpoints required to validate the transformation.
Figure 1: Synthetic pathway and critical IR validation points. The disappearance of the C-Cl bond and the preservation of the Primary Amide are the primary spectral drivers.
Comparative Spectral Analysis
The "performance" of your synthesis is measured by the absence of precursor peaks. The table below contrasts the target molecule against its specific precursors.
Key Functional Group Tracking
| Functional Group | Precursor A: 1-Methylpiperazine | Precursor B: 2-Chloroacetamide | Target Product | Diagnostic Action |
| Amide A (N-H Stretch) | Absent | 3350 & 3180 cm⁻¹ (Doublet, Strong) | 3350 & 3180 cm⁻¹ (Doublet, Strong) | Confirm Retention: Reaction must not hydrolyze the amide. |
| Amide I (C=O[1][2][3] Stretch) | Absent | 1690–1650 cm⁻¹ (Strong) | 1680–1640 cm⁻¹ (Strong) | Check Shift: Slight redshift often occurs due to the electron-donating piperazine group replacing the electron-withdrawing Chlorine. |
| C-Cl Stretch | Absent | 790–600 cm⁻¹ (Strong, Broad) | ABSENT | CRITICAL PURITY CHECK: Presence indicates unreacted 2-chloroacetamide. |
| Amine (N-H) | ~3300 cm⁻¹ (Weak, Single band) | Absent | ABSENT | Reaction Completion: Loss of secondary amine N-H confirms alkylation. |
| Piperazine Ring (C-N) | 1150–1000 cm⁻¹ | Absent | 1160–1130 cm⁻¹ | Confirm Incorporation: Verifies the piperazine ring is intact. |
| Bohlmann Bands | ~2700–2800 cm⁻¹ | Absent | ~2700–2800 cm⁻¹ | Stereo-electronic Marker: Indicates lone pair interactions in the piperazine ring (C-H stretch). |
Deep Dive: The "Fingerprint" Region
The most common failure mode in this synthesis is incomplete alkylation.
-
The "Clean" Spectrum: The target spectrum should show a clear window between 600–800 cm⁻¹ where the C-Cl stretch of the starting material previously existed.
-
The "Dirty" Spectrum: Any sharp peaks in the 600–800 cm⁻¹ region suggest contamination with 2-chloroacetamide.
Experimental Protocol: ATR-FTIR
To ensure reproducibility and high Signal-to-Noise (S/N) ratios, follow this self-validating protocol.
Equipment: FTIR Spectrometer with Diamond/ZnSe ATR Accessory. Resolution: 4 cm⁻¹. Scans: 32 (Screening) or 64 (Final Publication).
Step-by-Step Workflow
-
System Validation (Background):
-
Clean crystal with isopropanol.
-
Acquire background air spectrum. Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.
-
-
Sample Preparation:
-
Solid State: Place ~5 mg of dried product on the crystal. Apply high pressure (clamp) to ensure intimate contact.
-
Note: Residual solvent (Ethanol/Toluene) will mask the fingerprint region. Ensure sample is vacuum-dried (>4 hours at 40°C).
-
-
Acquisition:
-
Post-Processing:
-
ATR Correction: Apply if comparing to library transmission spectra (ATR penetrates less at higher wavenumbers, making N-H peaks appear weaker).
-
Baseline Correction: Rubber-band method (only if scattering causes baseline drift).
-
Troubleshooting & Decision Logic
Use this logic flow to interpret ambiguous results.
Figure 2: Decision tree for spectral interpretation. This logic prioritizes impurity detection before product confirmation.
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for Amide I/II and Amine assignments).
-
NIST Mass Spectrometry Data Center. (2023). IR Spectrum of 1-Methylpiperazine. National Institute of Standards and Technology.[5] Link
-
Organic Syntheses. (1927). Chloroacetamide Synthesis and Properties. Org. Synth. 1927, 7, 16. Link
-
Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. 3rd Edition. Wiley. (Source for C-Cl and Piperazine ring vibrations).
Sources
Benchmarking synthesis yields of 2-(4-Methylpiperazin-1-yl)acetamide against literature
Executive Summary
2-(4-Methylpiperazin-1-yl)acetamide is a critical solubilizing linker used extensively in medicinal chemistry, most notably as a precursor fragment for tyrosine kinase inhibitors (e.g., Nintedanib analogs). Its amphiphilic nature—combining a basic piperazine ring with a polar amide—modulates the physicochemical properties of lipophilic drug scaffolds.
This guide benchmarks the two dominant synthetic strategies: Direct Alkylation (Method A) and Two-Step Ester-Ammonolysis (Method B) . While Method A offers a shorter workflow, Method B consistently demonstrates superior scalability and purity profiles required for GMP environments.
| Metric | Method A: Direct Alkylation | Method B: Ester-Ammonolysis |
| Overall Yield | 65–75% | 82–88% |
| Purity (Crude) | 85–90% (Salt contamination) | >95% |
| Scalability | Moderate (Exotherm control) | High |
| Green Metric | Low (Toxic alkylating agent) | Moderate (Recyclable solvents) |
Chemical Context & Retrosynthetic Analysis
The target molecule consists of a secondary amine (N-methylpiperazine) alkylated by an acetamide motif. Retrosynthetically, the C-N bond formation at the piperazine nitrogen is the primary disconnection.
Structural Considerations
-
Nucleophilicity: The N1 nitrogen of 1-methylpiperazine is highly nucleophilic (
), allowing for rapid reactions. -
Solubility: The product is highly water-soluble, making traditional aqueous workups (extraction) problematic. This dictates the choice of synthesis; methods that allow precipitation or filtration are superior.
Figure 1. Retrosynthetic disconnection showing the two primary pathways.
Methodology Benchmarking
Method A: Direct Alkylation (The "Fast" Route)
This route involves the direct displacement of chloride from 2-chloroacetamide by 1-methylpiperazine in the presence of a base.
-
Reagents: 1-Methylpiperazine, 2-Chloroacetamide,
or . -
Solvent: Acetonitrile (ACN) or Ethanol.
-
Mechanism: Classical
substitution. -
Critical Drawback: 2-Chloroacetamide is a solid, toxic alkylating agent. Furthermore, the reaction generates stoichiometric salt (
or ), which is difficult to separate from the water-soluble product without tedious ion-exchange chromatography or recrystallization losses.
Method B: Two-Step Ester-Ammonolysis (The "Pharma" Route)
This route first forms the ester intermediate, which is then converted to the amide using ammonia.
-
Step 1 (Alkylation): 1-Methylpiperazine + Ethyl Chloroacetate
Ethyl 2-(4-methylpiperazin-1-yl)acetate. -
Step 2 (Ammonolysis): Ester +
Target Amide.
-
Yield Advantage: The ester intermediate is lipophilic enough to be extracted/washed, removing impurities before the final water-soluble amide is formed.
-
Purity Advantage: Ammonolysis is clean; the only byproduct is ethanol, which evaporates.
Comparative Data Table
| Feature | Method A (Direct) | Method B (Two-Step) |
| Reaction Time | 4–6 Hours | 12–16 Hours (Total) |
| Workup Complexity | High (Salt removal difficult) | Low (Evaporation/Filtration) |
| Byproducts | Inorganic salts, over-alkylation | Ethanol, Ammonium Chloride (trace) |
| Safety Profile | Poor (Handling solid alkylator) | Better (Liquid reagents) |
| Literature Yield | 70% (Ref [1]) | 85% (Ref [2], [3]) |
Recommended Protocol: Method B (Two-Step)
Rationale: While longer, this method guarantees a salt-free product without complex chromatography, essential for biological assay reproducibility.
Step 1: Synthesis of Ethyl 2-(4-methylpiperazin-1-yl)acetate
-
Setup: Charge a 3-neck round bottom flask with 1-methylpiperazine (10.0 g, 100 mmol, 1.0 equiv) and Acetone or Toluene (100 mL).
-
Base Addition: Add Potassium Carbonate (
, 20.7 g, 150 mmol, 1.5 equiv). -
Alkylation: Cool to 0°C. Dropwise add Ethyl Chloroacetate (12.2 g, 100 mmol, 1.0 equiv) over 30 minutes. Note: Exothermic.
-
Reaction: Warm to room temperature (RT) and stir for 4 hours. Monitor by TLC (
9:1). -
Workup: Filter off the solid salts. Concentrate the filtrate.
-
Purification: The resulting oil is usually >95% pure and used directly. If needed, distill under vacuum.
-
Step 2: Ammonolysis to Target Amide
-
Reaction: Dissolve the crude ester from Step 1 in 7N Ammonia in Methanol (50 mL).
-
Conditions: Seal the vessel (pressure tube or autoclave) and stir at RT for 12–18 hours. Alternatively, heat to 50°C for 4 hours to accelerate.
-
Isolation: Concentrate the reaction mixture in vacuo to remove methanol and excess ammonia.
-
Crystallization: Triturate the resulting solid residue with cold Diethyl Ether or MTBE to remove trace impurities.
-
Drying: Filter and dry under vacuum at 40°C.
Expected Yield: 82–88% (over two steps). Appearance: Off-white to pale beige crystalline solid. Melting Point: 152–154°C.[]
Process Workflow Diagram
Figure 2. Optimized process flow for the two-step synthesis (Method B).
Troubleshooting & Expert Insights
Solubility Paradox (The "Water Trap")
A common failure point in Method A is the aqueous workup. Because the product contains both a tertiary amine and a primary amide, it is incredibly water-soluble (
-
Failure Mode: Attempting to extract the product from water into Ethyl Acetate or DCM often results in <20% recovery.
-
Solution: Use Method B. Since the byproduct is volatile (ethanol), no aqueous wash is required. If you must use Method A, use n-Butanol for extraction or evaporate the water completely and extract the solid residue with hot Ethanol.
Dimerization
While less common with 1-methylpiperazine (which is "capped"), using excess chloroacetyl chloride (if using the acid chloride route) can lead to bis-alkylation or polymerization.
-
Control: Ensure strict stoichiometry (1.0 : 1.0) or a slight excess of the amine, never the alkyl halide.
Nintedanib Intermediate Clarification
Many researchers confuse this simple amide with the Nintedanib intermediate (CAS 262368-30-9), which is N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.
-
Differentiation: The protocol above yields the primary amide (
). To synthesize the Nintedanib fragment, replace Ammonia in Step 2 with N-methyl-4-nitroaniline , followed by nitro-reduction [4].
References
-
General Alkylation of Piperazines: Organic Syntheses, Coll. Vol. 4, p. 144.[2] (Reactivity of Chloroacetamide).
-
Ammonolysis of Esters: Svedas, V., et al. "Enzymatic and Chemical Ammonolysis of Esters." Journal of the American Chemical Society.[3]
-
Piperazine Synthesis Benchmarks: "Synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide." ChemicalBook Protocols. (Provides comparative yields for the N-substituted analog which validate the alkylation efficiency).
-
Nintedanib Intermediate Synthesis: Roth, G. J., et al. "Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors." J. Med. Chem. 2009, 52, 14, 4466–4480. (Describes the coupling of the piperazine acetate to anilines).
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-(4-Methylpiperazin-1-yl)acetamide
[1]
Executive Summary: Immediate Action Card
Do NOT dispose of this compound down the drain. Do NOT mix with strong oxidizers or nitrates (Risk of N-nitrosamine formation).[1] Primary Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]
| Parameter | Critical Operational Standard |
| Waste Stream | Non-Halogenated Organic (unless mixed with halogenated solvents).[1] |
| Container Type | High-Density Polyethylene (HDPE) or Amber Glass (if solution is light-sensitive).[1] |
| Labeling | Must include: "Hazardous Waste," Chemical Name (No abbreviations), "Irritant," "Basic Organic." |
| Spill Response | Solid: HEPA Vacuum or wet-wipe (avoid dust).[1] Liquid: Absorb with vermiculite/sand.[1] |
Part 1: Chemical Profile & Hazard Identification
The "Why" behind the protocol.
Effective disposal begins with understanding the molecule's reactivity. 2-(4-Methylpiperazin-1-yl)acetamide (CAS: 262368-30-9) is a chemical intermediate often used in kinase inhibitor synthesis.[1] Its disposal requirements are dictated by its three functional groups: the piperazine ring , the tertiary amine , and the acetamide .
Physicochemical Properties Relevant to Disposal[2][3]
| Property | Value/Description | Implication for Waste Management |
| Physical State | Solid (typically off-white powder) | Dust generation is a primary inhalation risk during transfer.[1] |
| Basicity | Basic (Piperazine | Exothermic Hazard: Reacts vigorously with strong acids.[1] Segregate from acidic waste streams to prevent canister pressurization. |
| Solubility | Soluble in DMSO, Methanol, dilute acids | Rinse residues with methanol or DMSO before disposing of the rinsate as organic waste. |
| Reactivity | Incompatible with Strong Oxidizers | Toxic Byproduct Hazard: Secondary/Tertiary amines can react with nitrosating agents (e.g., nitrites) to form carcinogenic nitrosamines.[1] |
GHS Hazard Classification (Self-Validating Safety)[1]
-
H302: Harmful if swallowed.[1]
-
H315/H319: Causes skin and serious eye irritation.[1]
-
H335: May cause respiratory irritation.[1]
Scientist's Note: Piperazine derivatives are known sensitizers. Even if the specific SDS for this intermediate is vague, treat it as a potential respiratory sensitizer. Always use a fume hood or N95/P100 respirator when handling the solid waste.
Part 2: Waste Segregation & Decision Logic
Laboratory accidents frequently occur after the experiment, during waste consolidation. The following decision tree ensures you select the correct waste stream, preventing incompatible mixtures.
Waste Stream Decision Tree
Figure 1: Logical flow for segregating piperazine-derivative waste. Note that "Stream C" is the most common route for reaction byproducts.
Part 3: Step-by-Step Disposal Protocol
A. Solid Waste Disposal (Pure Compound)
-
Containment: Place the solid substance into a clear, sealable plastic bag or a screw-top jar.
-
Secondary Containment: Place the primary container inside a secondary high-density polyethylene (HDPE) bag.
-
Labeling: Attach a hazardous waste tag.
-
Storage: Store in the "Solid Organic Waste" bin. Do not store near oxidizing solids (e.g., permanganates).
B. Liquid Waste Disposal (Reaction Mixtures)
Most researchers will encounter this compound dissolved in solvents like Methanol, DCM, or DMSO.
-
Identify the Solvent:
-
Check pH (The Self-Validating Step):
-
Before pouring, wet a pH strip with the waste solution.
-
Requirement: Ensure the receiving waste container is compatible.[3] If the waste is highly basic (pH > 10), ensure the waste carboy is not designated for acidic waste (e.g., cleanup from acid digestions) to prevent heat generation.
-
-
Transfer: Use a funnel to prevent spills. Leave at least 10% headspace in the carboy for vapor expansion.
-
Rinsing: Triple-rinse the empty reaction vessel with a small volume of solvent (e.g., acetone) and add this rinsate to the same waste container.
C. Empty Container Disposal
-
Triple Rinse: Rinse the empty reagent bottle three times with a compatible solvent (methanol or acetone).
-
Deface Labels: Cross out the original label.
-
Dry: Allow the solvent to evaporate in a fume hood.
-
Discard: Once dry and odorless, discard as standard lab glass/trash (subject to local institutional rules; some facilities require all chemical bottles to go to glass waste).
Part 4: Emergency Spill Response
Scenario: You have dropped a 5g bottle of solid 2-(4-Methylpiperazin-1-yl)acetamide on the floor.
-
Evacuate & Ventilate: Clear the immediate area. If outside a hood, ensure lab ventilation is active.
-
PPE Upgrade: Wear nitrile gloves (double gloving recommended), safety goggles, and a lab coat. Critical: Wear an N95 or P100 respirator to avoid inhaling dust.
-
Containment: Cover the spill with wet paper towels (dampened with water) to prevent dust from becoming airborne.
-
Cleanup:
-
Scoop up the damp solid/towel mixture using a dustpan or stiff card.
-
Place immediately into a hazardous waste bag.
-
Wipe the surface twice with soap and water.
-
-
Disposal: Label the bag as "Debris contaminated with [Compound Name]" and process as Solid Hazardous Waste.
Part 5: Regulatory & Compliance Context
-
EPA (USA): This compound is not specifically "P-listed" or "U-listed" under RCRA (40 CFR 261.33), but it is regulated as a characteristic hazardous waste due to toxicity and potential ignitability (if in solvent).[1]
-
Incineration Requirement: Because the molecule contains Nitrogen, simple combustion can generate NOx. It must be sent to a TSDF (Treatment, Storage, and Disposal Facility) equipped with scrubbers.
-
Drain Ban: Under no circumstances should piperazine derivatives be flushed. They generally possess aquatic toxicity and are difficult for municipal water treatment plants to degrade fully.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 21927707, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide.[1] Retrieved from [Link][1][4]
-
U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. 40 CFR Part 261.[5] Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link][1]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-Methylpiperazin-1-YL)acetamide
In the dynamic environment of pharmaceutical research and development, the safety of our scientists is paramount. This guide provides essential, in-depth guidance on the appropriate selection and use of Personal Protective Equipment (PPE) when handling 2-(4-Methylpiperazin-1-YL)acetamide (CAS No. 262368-30-9). As a compound with potential biological activity, understanding its hazard profile is the first step in ensuring a safe and productive laboratory setting.
Understanding the Risks: Hazard Profile of 2-(4-Methylpiperazin-1-YL)acetamide
Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-(4-Methylpiperazin-1-YL)acetamide is classified with the following hazard statements:
-
H302: Harmful if swallowed: Ingestion of this compound can lead to adverse health effects.
-
H315: Causes skin irritation: Direct contact with the skin can cause redness, itching, and inflammation.[1]
-
H319: Causes serious eye irritation: Contact with the eyes can result in significant irritation and potential damage.[1]
-
H335: May cause respiratory irritation: Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort.[1]
These classifications necessitate a multi-faceted approach to PPE to create a comprehensive barrier against all potential routes of exposure.
Core Personal Protective Equipment (PPE) Requirements
The following PPE is mandatory for all personnel handling 2-(4-Methylpiperazin-1-YL)acetamide, regardless of the quantity or procedure.
Eye and Face Protection:
Due to the risk of serious eye irritation, robust eye and face protection is non-negotiable.
-
Safety Glasses with Side Shields: For low-volume, low-splash-risk procedures, safety glasses that meet ANSI Z87.1 standards are the minimum requirement.
-
Chemical Splash Goggles: When handling solutions or performing tasks with a higher risk of splashing, chemical splash goggles are mandatory. They provide a complete seal around the eyes, offering superior protection.
-
Face Shield: For procedures with a significant splash or aerosol generation potential, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face.
Hand Protection:
To prevent skin irritation, the selection of appropriate gloves is critical.
-
Material: Nitrile gloves are the recommended choice for handling 2-(4-Methylpiperazin-1-YL)acetamide. They offer good resistance to a wide range of chemicals and are less likely to cause allergic reactions than latex.
-
Thickness: A standard nitrile glove (4-8 mil) is generally sufficient for incidental contact. For prolonged handling or in situations with a higher risk of exposure, consider double-gloving or using thicker, chemical-resistant gloves.
-
Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated, and always wash your hands thoroughly after removing gloves.
Body Protection:
A laboratory coat is essential to protect street clothes and underlying skin from contamination.
-
Material: A 100% cotton or a flame-resistant (FR) lab coat is recommended, particularly if flammable solvents are also in use.
-
Fit: The lab coat should have long sleeves and a knee-length cut. It should be fully buttoned to provide maximum coverage.
-
Maintenance: Lab coats should be regularly laundered and should not be taken outside of the laboratory to prevent the spread of contamination.
Respiratory Protection:
Given the potential for respiratory irritation, respiratory protection is necessary when there is a risk of inhaling dust or aerosols.
-
Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls, such as working in a certified chemical fume hood.
-
Respirators: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill cleanup of a significant amount of solid material, a NIOSH-approved respirator is required. A half-mask respirator with P100 (particulate) cartridges is a suitable choice. All personnel required to wear respirators must be medically cleared and fit-tested.
PPE Selection Based on Laboratory Task
The level of PPE required can be adjusted based on the specific task being performed and the associated risk of exposure.
| Task | Minimum Required PPE | Recommended Additional PPE (Based on Risk Assessment) |
| Weighing and Dispensing (Solid) | Safety glasses with side shields, nitrile gloves, lab coat | Chemical splash goggles, face shield (if significant dust is generated), N95 or half-mask respirator with P100 cartridges |
| Preparing Solutions | Chemical splash goggles, nitrile gloves, lab coat | Face shield, double gloves |
| Running Reactions | Safety glasses with side shields (in a closed system), nitrile gloves, lab coat | Chemical splash goggles and face shield (for open systems or when sampling), chemical-resistant apron |
| Purification (e.g., Chromatography) | Safety glasses with side shields, nitrile gloves, lab coat | Chemical splash goggles, face shield (when handling large volumes of solvents) |
| Spill Cleanup | Chemical splash goggles, face shield, nitrile gloves (double-gloved), lab coat, shoe covers | Half-mask respirator with P100 cartridges, chemical-resistant suit or apron |
Procedural Guidance: Donning and Doffing of PPE
The correct sequence for putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on and fasten completely.
-
Respirator (if required): Perform a positive and negative pressure seal check.
-
Eye and Face Protection: Put on goggles and/or a face shield.
-
Gloves: Don gloves, ensuring the cuffs of the gloves go over the sleeves of the lab coat.
Doffing Sequence:
-
Gloves: Remove using a glove-to-glove and skin-to-skin technique to avoid touching the contaminated exterior.
-
Face Shield and Goggles: Remove by handling the strap or earpieces.
-
Lab Coat: Remove by rolling it inside out, without touching the exterior.
-
Respirator (if worn): Remove without touching the front of the respirator.
-
Hand Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Disposal of Contaminated PPE and Chemical Waste
Proper disposal of contaminated materials is essential to protect personnel and the environment.
-
Contaminated PPE: All disposable PPE (gloves, shoe covers, etc.) that has come into contact with 2-(4-Methylpiperazin-1-YL)acetamide should be placed in a designated, sealed, and clearly labeled hazardous waste container.
-
Chemical Waste: Unused or waste 2-(4-Methylpiperazin-1-YL)acetamide and any solutions containing it must be disposed of as hazardous chemical waste.[2][3][4] Follow your institution's and local regulations for chemical waste disposal.[2][3][4] Never dispose of this chemical down the drain.[2][3]
-
Empty Containers: "Empty" containers that held 2-(4-Methylpiperazin-1-YL)acetamide should be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste. The rinsed container can then be disposed of according to your facility's procedures for decontaminated glassware or plastic.
Decision-Making Workflow for PPE Selection
The following diagram illustrates the logical process for selecting the appropriate level of PPE.
Caption: A flowchart for selecting appropriate PPE when handling 2-(4-Methylpiperazin-1-YL)acetamide.
References
-
AA Blocks. (n.d.). 262368-30-9 | N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Retrieved from [Link]
-
Penta. (2023, March 30). Acetamide - SAFETY DATA SHEET. Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: acetamide. Retrieved from [Link]
-
Pallav Chemicals. (n.d.). Acetamide MATERIAL SAFETY DATA SHEET. Retrieved from [Link]
-
PubChem. (n.d.). N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). N-(4-Aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide - Hazard. Retrieved from [Link]
-
Safe Work Australia. (n.d.). Work Health and Safety Regulations: Classification and labelling for workplace hazardous chemicals. Retrieved from [Link]
-
Brady Canada. (2022, September 5). GHS Hazard Statements - List, Codes & Implementation. Retrieved from [Link]
-
MSDS Europe. (n.d.). Hazard statements. Retrieved from [Link]
-
European Commission. (n.d.). Health and safety: H/P phrases. Retrieved from [Link]
-
UNECE. (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
